molecular formula C29H35N3O8 B15616335 YM-430

YM-430

Cat. No.: B15616335
M. Wt: 553.6 g/mol
InChI Key: HBXMSJLNXYLVTA-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

Molecular Formula

C29H35N3O8

Molecular Weight

553.6 g/mol

IUPAC Name

5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1

InChI Key

HBXMSJLNXYLVTA-HOFKKMOUSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Sepantronium Bromide (YM155): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium (B1243752) Bromide, also known as YM155, is a small molecule inhibitor that has been the subject of extensive preclinical and clinical investigation as a potential anti-cancer agent. Initially identified as a potent suppressant of survivin, a key member of the inhibitor of apoptosis (IAP) protein family, its mechanism of action is now understood to be multifaceted, involving the induction of DNA damage and the activation of various cell death pathways. This guide provides an in-depth technical overview of the core mechanisms of action of YM155, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Survivin Suppression and Beyond

YM155 was first characterized as a selective inhibitor of survivin (BIRC5) expression.[1][2] Survivin is highly expressed in most human cancers and is associated with resistance to chemotherapy and radiation, making it an attractive therapeutic target.[3] YM155 has been shown to inhibit the transcription of the survivin gene, leading to decreased mRNA and protein levels.[1][2][4] This suppression of survivin disrupts its anti-apoptotic function, thereby promoting cancer cell death.

However, emerging evidence has revealed that the cytotoxic effects of YM155 are not solely dependent on survivin suppression. The compound also induces significant DNA damage, primarily through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase IIα.[5][6] This DNA damage triggers a robust DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Data on YM155 Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of YM155 across different cancer types.

Table 1: In Vitro Cytotoxicity of YM155 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SH-SY5YNeuroblastoma8 - 212[1]
PC-3Prostate Cancer2.3[9]
PPC-1Prostate Cancer11[9]
DU145Prostate CancerNot Specified[9]
TSU-Pr1Prostate CancerNot Specified[9]
22Rv1Prostate CancerNot Specified[9]
SK-MEL-5MelanomaNot Specified[9]
A375MelanomaNot Specified[9]
H460Non-Small Cell Lung Cancer64[10]
Calu6Non-Small Cell Lung Cancer43[10]

Table 2: In Vivo Efficacy of YM155 in Xenograft Models

Cancer TypeXenograft ModelYM155 DoseTumor Growth Inhibition/RegressionReference
NeuroblastomaMouse XenograftNot Specified~3-fold inhibition of tumor burden[1]
Triple-Negative Breast CancerMDA-MB-231-Luc-D3H2-LN OrthotopicNot SpecifiedComplete regression of subcutaneous tumors[2]
Prostate CancerPC-3 Subcutaneous Xenograft3 and 10 mg/kgComplete inhibition of tumor growth[9]
Prostate CancerPC-3 Orthotopic Xenograft5 mg/kg80% Tumor Growth Inhibition (TGI)[9]
Gastric CancerNude Mouse Xenograft5 mg/kg/day for 7 daysMarked inhibition of tumor growth[11]
Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic SarcomaNara-H Xenograft2 mg/kg and 4 mg/kg (5 times/week for 2 weeks)89.3% and 98.9% reduction in tumor volume, respectively[12]

Table 3: Clinical Trial Data for YM155

PhaseCancer TypeTreatment RegimenKey OutcomesReference
Phase IAdvanced Solid Malignancies/Lymphoma1.8 to 6.0 mg/m²/d by 168-hour CIVI every 3 weeksMTD: 4.8 mg/m²; 1 CR and 2 PRs in NHL patients[13]
Phase IIAdvanced, Refractory Non-Small-Cell Lung Cancer4.8 mg/m²/d by 168-hour CIVI in 21-day cyclesORR: 5.4%; DCR: 43.2%; Median PFS: 1.7 months; Median OS: 6.6 months[14]
Phase IIHER2-Negative Metastatic Breast CancerYM155 + Docetaxel (B913) vs. Docetaxel aloneNo significant difference in PFS (8.4 vs 10.5 months) or OS (601 vs 630 days)[15]

Signaling Pathways and Molecular Mechanisms

The intricate mechanism of action of YM155 involves the modulation of several critical signaling pathways.

Survivin Suppression Pathway

YM155 is believed to inhibit the transcription of the BIRC5 gene, which encodes for survivin. This leads to a downstream reduction in survivin protein levels, thereby sensitizing cancer cells to apoptosis.

Survivin_Suppression YM155 YM155 BIRC5 BIRC5 Gene Transcription YM155->BIRC5 Survivin_mRNA Survivin mRNA BIRC5->Survivin_mRNA Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival DNA_Damage_Pathway cluster_uptake Cellular Uptake cluster_damage DNA Damage Induction cluster_response DNA Damage Response SLC35F2 SLC35F2 YM155_int Intracellular YM155 SLC35F2->YM155_int YM155_ext Extracellular YM155 YM155_ext->SLC35F2 ROS Reactive Oxygen Species (ROS) Generation YM155_int->ROS Topo2a Topoisomerase IIα Inhibition YM155_int->Topo2a DNA_DSB DNA Double-Strand Breaks (DSBs) ROS->DNA_DSB Topo2a->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M phase) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

YM-430: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-430 is a novel small molecule that exhibits a dual mechanism of action as both a β1 adrenergic receptor antagonist and a calcium channel blocker.[1] This unique pharmacological profile suggests its potential as an antianginal and antihypertensive agent. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, based on available scientific literature. It includes a summary of its chemical and physical properties, pharmacological data, and a description of the general experimental methodologies relevant to its study. The guide also visualizes the established signaling pathways associated with its dual activities.

Chemical Structure and Properties

This compound is a 1,4-dihydropyridine (B1200194) derivative. Its chemical identity and core properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number 153192-22-4
Synonyms YM-15430, YM-154301
Physicochemical Properties
PropertyValue
Molecular Formula C29H35N3O8
Molecular Weight 553.61 g/mol
Exact Mass 553.2424

Pharmacological Properties

This compound is characterized by its dual antagonism of β1 adrenergic receptors and L-type calcium channels. This combination of activities contributes to its potential therapeutic effects in cardiovascular diseases.

Mechanism of Action

As a β1 adrenergic receptor antagonist , this compound competitively inhibits the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1 receptors, which are predominantly found in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility.

As a calcium channel blocker , this compound inhibits the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes by blocking L-type voltage-gated calcium channels. This results in vasodilation and a further decrease in cardiac contractility.

Pharmacological Data

The following table summarizes the available quantitative pharmacological data for this compound.

AssaySpeciesEffectIC50
3,4-Diaminopyridine-induced rhythmic contractionsNot SpecifiedInhibition59.2 nM
Arginine vasopressin-induced ST-segment depressionRat (anesthetized)Inhibition36.6 mg/kg (p.o.)

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways. The following diagrams illustrate the generally accepted pathways for β1 adrenergic receptor antagonism and L-type calcium channel blockade.

G cluster_membrane beta1_receptor β1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ym430 This compound ym430->beta1_receptor Blocks catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates targets leading to

Diagram 1: β1 Adrenergic Receptor Antagonism Pathway.

G cluster_membrane ca_channel L-type Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx ym430 This compound ym430->ca_channel Blocks depolarization Membrane Depolarization depolarization->ca_channel Opens intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca contraction Vascular Smooth Muscle Contraction intracellular_ca->contraction

Diagram 2: L-type Calcium Channel Blockade Pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. The following sections describe general methodologies for key experiments relevant to the characterization of a dual β1 adrenergic receptor and calcium channel antagonist.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the β1 adrenergic receptor and the L-type calcium channel.

General Protocol (Radioligand Binding):

  • Membrane Preparation:

    • Isolate cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat heart ventricles for β1 receptors, or a cell line overexpressing the L-type calcium channel).

    • Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]CGP-12177 for β1 receptors, or [³H]nitrendipine for L-type calcium channels).

    • Add increasing concentrations of this compound (the competitor ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies

Objective: To evaluate the effects of this compound on cardiovascular parameters in an animal model.

General Protocol (Anesthetized Rat Model):

  • Animal Preparation:

    • Anesthetize a rat with an appropriate anesthetic agent.

    • Cannulate the trachea for artificial ventilation.

    • Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for drug administration.

    • Place ECG electrodes to record heart rate and rhythm.

  • Drug Administration and Monitoring:

    • Administer this compound intravenously or orally at various doses.

    • Continuously record blood pressure, heart rate, and ECG throughout the experiment.

    • In some protocols, a specific physiological challenge may be introduced (e.g., administration of a vasoconstrictor like arginine vasopressin) to assess the protective effects of this compound.

  • Data Analysis:

    • Analyze the recorded data to determine the dose-dependent effects of this compound on mean arterial pressure, heart rate, and any changes in the ECG waveform (e.g., ST-segment).

    • Calculate relevant parameters such as the dose required to produce a certain percentage of inhibition of a challenged response.

Synthesis

The specific synthesis of this compound is not detailed in publicly available literature. However, it belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch dihydropyridine (B1217469) synthesis. This is a multi-component reaction that generally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action that targets both β1 adrenergic receptors and L-type calcium channels. The available data indicates its potential utility in the management of cardiovascular conditions such as angina and hypertension. Further in-depth studies are required to fully elucidate its pharmacological profile, including detailed binding kinetics, pharmacokinetic and pharmacodynamic properties, and to establish its safety and efficacy in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound based on the current scientific literature.

References

The Discovery and Synthesis of YM-430: A Dual-Acting Cardiovascular Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

- December 5, 2025 -

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of YM-430, a novel 1,4-dihydropyridine (B1200194) derivative identified as a potent dual-acting cardiovascular agent. Developed by Yamanouchi Pharmaceutical Co., Ltd., this compound exhibits both β1 adrenergic receptor antagonist and calcium channel blocking activities, positioning it as a potential therapeutic for angina pectoris and hypertension. This document details the pharmacological profile of this compound, presents its physicochemical properties, and outlines a plausible synthetic pathway based on established methodologies for 1,4-dihydropyridine synthesis.

Discovery and Pharmacological Profile

This compound, also known as YM-15430, emerged from research programs focused on developing cardiovascular agents with a unique, dual mechanism of action. The compound is a 1,4-dihydropyridine derivative, a class of molecules well-known for their calcium channel blocking properties. What distinguishes this compound is the incorporation of a side chain that confers potent β1-adrenoceptor blocking activity.

Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously target two key pathways in cardiovascular regulation:

  • Calcium Channel Blockade: Like other dihydropyridines, this compound inhibits the influx of extracellular calcium into vascular smooth muscle cells and cardiac muscle cells by blocking L-type calcium channels. This leads to vasodilation, a reduction in peripheral resistance, and a decrease in blood pressure.

  • β1-Adrenoceptor Antagonism: The unique side chain of this compound allows it to competitively inhibit the binding of catecholamines to β1-adrenergic receptors, which are primarily located in the heart. This action reduces heart rate, myocardial contractility, and consequently, myocardial oxygen demand.

This dual activity suggests that this compound could be particularly effective in treating conditions like angina, where both vasodilation and reduced cardiac workload are beneficial.

Preclinical Pharmacology

Studies in animal models have demonstrated the significant cardiovascular effects of this compound. In anesthetized dogs, intravenous administration of this compound (0.01-0.3 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance without a reflex increase in heart rate[1]. The compound also increased coronary and vertebral artery blood flow[1]. In conscious rats, oral administration of this compound (100 mg/kg) produced a sustained hypotensive effect and inhibited isoproterenol-induced tachycardia, confirming its dual action in vivo[1].

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound, highlighting its potency as a dual-acting cardiovascular agent.

ParameterSpecies/AssayValueReference
IC50 (Rhythmic Contractions) Isolated Dog Coronary Artery59.2 nM[2]
IC50 (ST-Segment Depression) Anesthetized Rats (Arginine Vasopressin-Induced)36.6 mg/kg P.O.[2]
Effect on Mean Blood Pressure Anesthetized DogsDose-dependent decrease (0.01-0.3 mg/kg i.v.)[1]
Effect on Total Peripheral Resistance Anesthetized DogsDose-dependent decrease (0.01-0.3 mg/kg i.v.)[1]
Effect on Heart Rate Anesthetized DogsNo increase[1]
Hypotensive Effect Conscious RatsLong-lasting (100 mg/kg p.o.)[1]
Inhibition of Tachycardia Conscious Rats (Isoproterenol-Induced)Significant (100 mg/kg p.o.)[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C29H35N3O8
Molecular Weight 553.61 g/mol
IUPAC Name 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number 153192-22-4
Appearance White to off-white solid powder

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary to Yamanouchi Pharmaceutical Co., Ltd., a plausible and efficient synthetic route can be devised based on the well-established Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction provides a convergent approach to the core 1,4-dihydropyridine scaffold.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the condensation of three key building blocks:

  • An aromatic aldehyde: 3-Nitrobenzaldehyde.

  • A β-ketoester: Methyl acetoacetate (B1235776).

  • An enamine ester: An ester of 3-aminocrotonic acid bearing the β-adrenergic blocking side chain.

The logical workflow for this synthesis is depicted in the diagram below.

YM430_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Key Synthetic Steps cluster_product Final Product A 3-Nitrobenzaldehyde D Hantzsch Dihydropyridine Synthesis A->D B Methyl Acetoacetate B->D C Side-Chain Precursor C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound via Hantzsch reaction.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General Procedure)

The following is a general experimental protocol for the Hantzsch synthesis, which can be adapted for the preparation of this compound.

Materials:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Methyl acetoacetate (1.0 eq)

  • Enamine ester intermediate (1.0 eq)

  • Solvent (e.g., ethanol, isopropanol, or acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent.

  • Add 3-nitrobenzaldehyde, methyl acetoacetate, and the enamine ester intermediate to the flask.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 1,4-dihydropyridine product.

Note: The synthesis of the enamine ester intermediate containing the (S)-2-hydroxy-3-phenoxypropyl)amino)butyl side chain would require a separate multi-step synthesis, likely involving the protection of functional groups and chiral resolution or asymmetric synthesis to obtain the desired stereochemistry.

Signaling Pathways and Mechanism of Action

The dual-acting nature of this compound allows it to modulate two distinct signaling pathways critical to cardiovascular function.

YM430_Signaling_Pathway cluster_calcium_channel Calcium Channel Pathway cluster_beta_receptor β1-Adrenergic Pathway Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Beta_receptor β1-Adrenergic Receptor cAMP ↑ cAMP Beta_receptor->cAMP PKA ↑ PKA cAMP->PKA Heart_effects ↑ Heart Rate & Contractility PKA->Heart_effects YM430 This compound YM430->Ca_channel Blocks YM430->Beta_receptor Antagonizes

Caption: Signaling pathways modulated by this compound.

Conclusion

This compound represents a significant development in the field of cardiovascular drug discovery, offering a unique combination of calcium channel blockade and β1-adrenergic antagonism in a single molecule. Its pharmacological profile suggests potential benefits in the treatment of angina and hypertension. The synthesis of this compound can be achieved through established synthetic methodologies, such as the Hantzsch reaction, allowing for the efficient construction of its core 1,4-dihydropyridine structure. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this promising dual-acting cardiovascular agent.

References

YM-430: A Dual-Acting Vaso-Relaxant Agent - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-430, with the CAS Number 153192-22-4, is a potent small molecule inhibitor demonstrating a dual mechanism of action as both a β1 adrenergic receptor antagonist and a calcium channel blocker. This unique pharmacological profile suggests its potential as a therapeutic agent for cardiovascular conditions such as angina and hypertension. This document provides a comprehensive technical overview of the biological activity, known targets, and underlying signaling pathways of this compound, based on available preclinical data. Quantitative data are presented in a tabular format for clarity, and detailed experimental methodologies, derived from established pharmacological protocols, are provided. Signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding.

Core Biological Activity and Targets

This compound exhibits a dual antagonistic activity, targeting two key receptors involved in cardiovascular regulation:

  • β1 Adrenergic Receptors: These receptors are predominantly found in the heart and are responsible for mediating the chronotropic (heart rate) and inotropic (contractility) effects of catecholamines like norepinephrine (B1679862) and epinephrine. Antagonism of β1 adrenergic receptors by this compound leads to a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.

  • L-type Voltage-Gated Calcium Channels (VGCCs): These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits the influx of calcium, leading to vasodilation of coronary and peripheral arteries, which in turn reduces blood pressure and increases myocardial oxygen supply.

This dual mechanism of action makes this compound a potentially effective agent for conditions where both reducing myocardial workload and increasing coronary blood flow are beneficial.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for the biological activity of this compound.

AssaySpeciesTissue/PreparationMeasured EffectIC50
Inhibition of 3,4-diaminopyridine-induced rhythmic contractionsDogIsolated coronary arteryInhibition of rhythmic contractions59.2 nM
Inhibition of arginine vasopressin-induced ST-segment depressionRatAnesthetized whole animalInhibition of ST-segment depression36.6 mg/kg (p.o.)

Signaling Pathways

The biological effects of this compound are mediated through its interaction with two distinct signaling pathways.

β1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at the β1 adrenergic receptor, a G-protein coupled receptor (GPCR). In its normal physiological role, the binding of agonists like norepinephrine to the β1 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased calcium influx and subsequent increases in heart rate and contractility. By blocking the binding of endogenous agonists, this compound prevents this signaling cascade, leading to a decrease in heart rate and contractility.

beta1_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular YM430 This compound Beta1AR β1 Adrenergic Receptor YM430->Beta1AR Blocks Norepinephrine Norepinephrine Norepinephrine->Beta1AR Activates Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Ca_channel L-type Ca2+ Channel PKA_active->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Contraction Increased Heart Rate & Contractility Ca_influx->Contraction

Figure 1. Signaling pathway of β1 adrenergic receptor antagonism by this compound.
L-type Calcium Channel Blockade

In vascular smooth muscle cells, the influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step for initiating contraction. Depolarization of the cell membrane opens these channels, allowing calcium to enter the cell. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. This compound directly blocks these L-type calcium channels, preventing calcium influx and thereby promoting vasodilation.

calcium_channel_blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular YM430 This compound Ca_channel L-type Ca2+ Channel YM430->Ca_channel Blocks Ca_int Intracellular Ca2+ Ca_channel->Ca_int Influx Ca_ext Extracellular Ca2+ Ca_ext->Ca_channel Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MLCK_active Contraction Vasoconstriction MyosinLC_P->Contraction

Figure 2. Mechanism of L-type calcium channel blockade by this compound in vascular smooth muscle.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard pharmacological procedures. Disclaimer: The full text of the primary study by Shibasaki et al. (1997) was not available; therefore, these protocols are constructed based on the information in the abstract and general knowledge of similar in vitro and in vivo assays.

In Vitro: Inhibition of 3,4-diaminopyridine-induced rhythmic contractions in isolated dog coronary artery

Objective: To determine the in vitro potency of this compound in inhibiting rhythmic contractions of coronary arteries.

Methodology:

  • Tissue Preparation:

    • Male beagle dogs are euthanized, and the heart is immediately excised.

    • The left circumflex coronary artery is dissected and placed in cold, oxygenated Krebs-Henseleit solution.

    • The artery is cleaned of adherent connective tissue and cut into helical strips (e.g., 2 mm wide and 20 mm long).

  • Experimental Setup:

    • The arterial strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • The strips are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 15-20 minutes.

  • Induction of Rhythmic Contractions:

    • After equilibration, 3,4-diaminopyridine (B372788) (a potassium channel blocker that induces spontaneous rhythmic contractions) is added to the organ bath at a concentration known to produce stable and reproducible rhythmic activity (e.g., 1 mM).

  • Drug Administration and Data Collection:

    • Once stable rhythmic contractions are established, this compound is added to the bath in a cumulative concentration-response manner (e.g., 1 nM to 1 µM).

    • The amplitude and frequency of the rhythmic contractions are recorded for a set period after each concentration of this compound is added.

    • The inhibitory effect of this compound is calculated as the percentage decrease in the amplitude of the rhythmic contractions compared to the pre-drug baseline.

  • Data Analysis:

    • A concentration-response curve is constructed by plotting the percentage inhibition against the logarithm of the this compound concentration.

    • The IC50 value (the concentration of this compound that produces 50% inhibition of the rhythmic contractions) is determined from this curve using non-linear regression analysis.

in_vitro_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Dog & Excise Heart B Dissect Coronary Artery A->B C Prepare Helical Strips B->C D Mount Strips in Organ Bath C->D E Equilibrate under Tension D->E F Induce Rhythmic Contractions with 3,4-Diaminopyridine E->F G Add this compound (Cumulative Concentrations) F->G H Record Contractile Activity G->H I Calculate % Inhibition H->I J Construct Concentration-Response Curve I->J K Determine IC50 J->K

Figure 3. Experimental workflow for the in vitro coronary artery contraction assay.
In Vivo: Inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats

Objective: To assess the in vivo efficacy of orally administered this compound in a rat model of myocardial ischemia.

Methodology:

  • Animal Preparation:

    • Male Sprague-Dawley rats (e.g., 250-300g) are used.

    • Animals are fasted overnight with free access to water.

    • Rats are anesthetized (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).

  • Surgical Procedure and Monitoring:

    • The trachea is cannulated to ensure a patent airway.

    • The right carotid artery is cannulated for continuous monitoring of blood pressure.

    • The left jugular vein is cannulated for intravenous drug administration.

    • Standard limb II electrocardiogram (ECG) is recorded continuously to monitor heart rate and the ST-segment.

    • Body temperature is maintained at 37°C with a heating pad.

  • Drug Administration:

    • This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses (e.g., 10, 30, 100 mg/kg).

    • A control group receives the vehicle only.

  • Induction of Myocardial Ischemia:

    • At a set time after oral administration of this compound or vehicle (e.g., 60 minutes), a bolus of arginine vasopressin (e.g., 1 µg/kg) is administered intravenously to induce coronary vasoconstriction and subsequent myocardial ischemia, which is reflected as a depression of the ST-segment in the ECG.

  • Data Collection and Analysis:

    • The maximum ST-segment depression is measured following the vasopressin challenge in both control and this compound-treated groups.

    • The percentage inhibition of the ST-segment depression by each dose of this compound is calculated relative to the vehicle-treated control group.

    • A dose-response curve is generated, and the IC50 value (the dose of this compound that causes a 50% inhibition of the vasopressin-induced ST-segment depression) is calculated.

in_vivo_workflow cluster_prep Animal Preparation cluster_drug Drug Administration cluster_exp Ischemia Induction & Measurement cluster_analysis Data Analysis A Anesthetize Rat B Surgical Cannulation (Trachea, Carotid, Jugular) A->B C Attach ECG & Monitor Vitals B->C D Administer this compound or Vehicle (p.o.) C->D E Wait for Drug Absorption (e.g., 60 min) D->E F Induce Ischemia with Arginine Vasopressin (i.v.) E->F G Record ECG Changes (ST-segment depression) F->G H Measure Max ST-segment Depression G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Figure 4. Experimental workflow for the in vivo rat myocardial ischemia model.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action that favorably impacts key aspects of cardiovascular physiology. Its ability to concurrently reduce myocardial oxygen demand through β1 adrenergic blockade and increase myocardial oxygen supply via calcium channel-mediated vasodilation suggests a strong therapeutic potential for ischemic heart diseases. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals interested in further investigating the properties and applications of this compound. Further studies are warranted to fully elucidate its clinical utility and safety profile.

Preliminary studies on YM-430

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Studies of YM-430 (TYRA-430)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, now identified as TYRA-430, is an investigational, orally administered, reversible, small-molecule inhibitor with a biased specificity for Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Developed by Tyra Biosciences, TYRA-430 is engineered as a next-generation precision medicine aimed at addressing cancers driven by aberrations in the FGF/FGFR signaling pathway.[1] This is particularly relevant in advanced hepatocellular carcinoma (HCC), where the FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of patients.[3][4]

Hepatocellular carcinoma is an aggressive malignancy that accounts for 80-90% of all primary liver cancers.[4] In 20-30% of HCC cases, overexpression of Fibroblast Growth Factor 19 (FGF19) has been shown to exert its oncogenic effects through its receptors, primarily FGFR4 and also FGFR3.[4] Previous therapeutic strategies focusing on selective inhibition of FGFR4 alone have shown limited efficacy and low response rates, likely due to redundant signaling through FGFR3, which can act as a bypass pathway.[4] TYRA-430 was designed to overcome this limitation by potently inhibiting both FGFR4 and FGFR3.[3] Furthermore, it has demonstrated activity against known FGFR4 resistance mutations.[4]

This technical guide provides a comprehensive overview of the preliminary preclinical studies of TYRA-430, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

TYRA-430 is a first-in-class, selective, reversible FGFR4 and FGFR3 inhibitor.[5] The rationale for its dual-targeting mechanism is based on the observation that both FGFR3 and FGFR4 are highly expressed and their expression levels are correlated in HCC.[3] Inhibition of FGFR4 alone can lead to an upregulation of FGFR3, providing a bypass route for cancer cell signaling.[3] By inhibiting both receptors, TYRA-430 aims to provide a more durable and effective anti-tumor response.[3] The drug is also designed to be effective against acquired resistance mutations in FGFR4, such as the V550 gatekeeper and C552 mutations.[6]

Signaling Pathway

The diagram below illustrates the FGF19/FGFR4/3 signaling pathway in hepatocellular carcinoma and the mechanism of action of TYRA-430.

FGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FGFR3 FGFR3 FGF19->FGFR3 binds KLB Klotho β (KLB) Co-receptor KLB->FGFR4 KLB->FGFR3 RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT activates FGFR3->RAS_RAF activates FGFR3->PI3K_AKT activates pERK p-ERK1/2 RAS_RAF->pERK Proliferation Cell Proliferation, Survival, Apoptosis Resistance PI3K_AKT->Proliferation TYRA430 TYRA-430 TYRA430->FGFR4 inhibits TYRA430->FGFR3 pERK->Proliferation

Caption: FGF19/FGFR4/3 signaling pathway and TYRA-430's inhibitory action.

Quantitative Data

In Vitro Efficacy

TYRA-430 has demonstrated potent and selective inhibition of FGFR4 and FGFR3 in cellular assays. The table below summarizes the in vitro potency of TYRA-430 against different FGFR isoforms in Ba/F3 cells.

TargetCellular IC50 (nM)
FGFR13000
FGFR23000
FGFR3 11
FGFR4 44
Data from Tyra Biosciences ASCO GI 2025 Poster Presentation.[3]

In addition to its activity on wild-type receptors, TYRA-430 showed superior potency over other multi-kinase and FGFR4 inhibitors in various HCC cell lines, including Hep3B, HuH-7, and JHH-7.[4] It also demonstrated potency against Ba/F3 cells harboring known FGFR4 resistance mutations (Cys552 and Val550).[4]

In Vivo Efficacy

The anti-tumor activity of TYRA-430 was evaluated in mouse xenograft models. The results of these studies are summarized below.

ModelCompoundDosageTumor Growth Inhibition (TGI)
HuH-7 HCC Xenograft TYRA-430 25 mpk BID 96%
Lenvatinib30 mpk QD75%
FGF-401 (Roblitinib)Not specified86%
GA180 Gastric Cancer PDX TYRA-430 Not specified93%
RoblitinibNot specified56%
Data from various preclinical study reports.[4]
In Vivo Pharmacodynamics

The pharmacodynamic effects of TYRA-430 were assessed by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2), a downstream marker of FGFR signaling, in tumor tissues from the HuH-7 xenograft model. Treatment with TYRA-430 at a dosage of 25 mpk BID for 3 days resulted in a significant reduction in p-ERK1/2 levels, confirming target engagement and pathway inhibition in vivo.[3]

Experimental Protocols

In Vitro Cell Viability Assay

The in vitro potency of TYRA-430 was assessed by measuring cell viability using a luminescent assay.

  • Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.

  • Cell Lines: Ba/F3 cells engineered to express different FGFR isoforms, and human HCC cell lines (Hep3B, HuH-7, JHH-7).

  • General Protocol:

    • Cells are seeded in opaque-walled multi-well plates in the appropriate culture medium and allowed to adhere.

    • Test compounds, including TYRA-430 and comparators, are serially diluted and added to the wells.

    • Control wells containing medium without cells are included for background luminescence measurement.

    • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • After incubation, the plates are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

    • The contents are mixed on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Luminescence is measured using a luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models.

  • Animal Model: Nude mice.

  • Tumor Models:

    • HuH-7 Human HCC Xenograft: HuH-7 cells are implanted subcutaneously into the flank of the mice.

    • GA180 Gastric Cancer Patient-Derived Xenograft (PDX): Tumor fragments from a patient are implanted into the mice.

  • General Protocol:

    • Mice are inoculated with tumor cells or fragments.

    • Tumors are allowed to grow to a predetermined size.

    • Mice are randomized into treatment and control groups.

    • TYRA-430 and comparator drugs are administered orally according to the specified dosage and schedule. The vehicle control used was 0.5% methylcellulose (B11928114) with 0.5% tween80.[3]

    • Tumor volume and body weight are measured regularly throughout the study.

    • The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

    • Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of TYRA-430.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Line Culture (Ba/F3, Hep3B, HuH-7, etc.) cell_viability Cell Viability Assay (CellTiter-Glo) invitro_start->cell_viability ic50 IC50 Determination cell_viability->ic50 invivo_start Xenograft Model Development (HuH-7, GA180) ic50->invivo_start Candidate Selection treatment Drug Administration (TYRA-430, Comparators, Vehicle) invivo_start->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring pd_analysis Pharmacodynamic Analysis (p-ERK Western Blot) treatment->pd_analysis tgi TGI Calculation monitoring->tgi final_analysis Data Analysis & Conclusion tgi->final_analysis pd_analysis->final_analysis

Caption: General workflow for preclinical evaluation of TYRA-430.

Conclusion

The preliminary preclinical data for TYRA-430 demonstrate its potential as a potent and selective dual inhibitor of FGFR4 and FGFR3. It has shown superior in vitro and in vivo activity compared to other targeted therapies in models of hepatocellular carcinoma driven by FGF/FGFR pathway aberrations. The dual inhibition mechanism is designed to address the bypass signaling that may limit the efficacy of FGFR4-selective inhibitors. These promising preclinical findings have supported the initiation of a Phase 1 clinical trial (SURF431) to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TYRA-430 in patients with advanced HCC and other solid tumors with activating FGF/FGFR pathway aberrations.[7] Further studies will be crucial to fully elucidate the clinical potential of this novel therapeutic agent.

References

In Vitro Efficacy of TYRA-430: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data for TYRA-430, a novel, first-in-class reversible inhibitor of Fibroblast Growth Factor Receptor 4 and 3 (FGFR4/3). The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development.

Core Findings

TYRA-430 has demonstrated significant potency in preclinical in vitro models of hepatocellular carcinoma (HCC) driven by the FGF19/FGFR4/KLB signaling axis. Notably, it has shown superior activity compared to existing multi-kinase inhibitors and covalent FGFR4 inhibitors. Furthermore, TYRA-430 maintains its efficacy against known resistance mutations in FGFR4.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on TYRA-430.

Cell LineCancer TypeKey FindingsComparative PotencyReference
Hep3BHepatocellular CarcinomaPotent inhibition of cell viability.Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (B610542) (FGF401).[1]
HuH-7Hepatocellular CarcinomaPotent inhibition of cell viability.Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).[1]
JHH-7Hepatocellular CarcinomaPotent inhibition of cell viability.Superior to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).[1]
Ba/F3 (expressing wildtype FGFR3 and FGFR4)Pro-B cell line (engineered model)Potent inhibition of cell viability.Not specified.[1]
Ba/F3 (expressing FGFR4 with Cys552 and Val550 gatekeeper mutations)Pro-B cell line (engineered model)Potent activity against known resistance mutations.Not specified.[1]

Experimental Protocols

The primary in vitro efficacy of TYRA-430 was determined using a cell viability assay.

Cell Viability Assay:

  • Assay: Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.

  • Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

  • Cell Lines: Hep3B, HuH-7, and JHH-7 human hepatocellular carcinoma cell lines, as well as engineered Ba/F3 cells expressing wildtype or mutant FGFR3 and FGFR4.[1]

  • Purpose: To assess the in vitro potency of TYRA-430 in inhibiting the proliferation of cancer cells driven by FGF19/FGFR signaling.[1]

Signaling Pathway and Experimental Workflow

TYRA-430 is designed to inhibit the signaling pathway driven by the binding of Fibroblast Growth Factor 19 (FGF19) to its receptors, FGFR4 and FGFR3, in complex with the co-receptor Klotho beta (KLB). This pathway is a known oncogenic driver in a subset of hepatocellular carcinomas.

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of TYRA-430.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_3 FGFR4 / FGFR3 FGF19->FGFR4_3 binds to KLB KLB FGFR4_3->KLB forms complex with Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4_3->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes TYRA430 TYRA-430 TYRA430->FGFR4_3 inhibits

Caption: Targeted FGF19-FGFR4/3 Signaling Pathway.

Experimental_Workflow start Start: Seeding of HCC Cells (Hep3B, HuH-7, JHH-7) treatment Treatment with TYRA-430 (at varying concentrations) start->treatment incubation Incubation Period treatment->incubation assay Cell Titer-Glo 2.0 Assay (Measures ATP levels) incubation->assay data_analysis Data Analysis: Calculation of Cell Viability and Potency (e.g., IC50) assay->data_analysis end End: Determination of In Vitro Efficacy data_analysis->end

Caption: General Experimental Workflow for In Vitro Efficacy Assessment.

References

YM-430 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Safety and Toxicity Profile of Sepantronium (B1243752) Bromide (YM155)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium Bromide, also known as YM155, is a small molecule that has been investigated for its potent anticancer properties. It was initially identified as a survivin suppressant through high-throughput screening.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] YM155 selectively inhibits the expression of survivin, leading to apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the safety and toxicity profile of YM155, drawing from key preclinical and clinical studies.

Mechanism of Action

YM155's primary mechanism of action is the suppression of survivin expression at the transcriptional level.[1][4] It is believed to target the promoter region of the survivin gene, BIRC5, thereby inhibiting both mRNA and protein expression.[5] This leads to the induction of apoptosis in cancer cells.[2]

Recent studies have elucidated additional mechanisms contributing to its cytotoxic effects. YM155 has been shown to trigger the generation of reactive oxygen species (ROS), which contributes to survivin downregulation through the transcription factor FoxO.[6] This ROS-mediated oxidative DNA damage is a key component of its anticancer activity.[6] Furthermore, YM155 has been identified as a DNA intercalating and damaging agent, with its efficacy being dependent on intracellular concentration, which is regulated by the solute carrier SLC35F2.[7]

The following diagram illustrates the proposed signaling pathway for YM155-induced apoptosis.

YM155_Mechanism YM155 Sepantronium Bromide (YM155) SLC35F2 SLC35F2 Transporter YM155->SLC35F2 Uptake Intracellular_YM155 Intracellular YM155 SLC35F2->Intracellular_YM155 BIRC5_Promoter BIRC5 (Survivin) Gene Promoter Intracellular_YM155->BIRC5_Promoter Inhibits ROS Reactive Oxygen Species (ROS) Generation Intracellular_YM155->ROS DNA_Damage DNA Damage Intracellular_YM155->DNA_Damage Direct Intercalation Survivin_Expression Survivin Expression Inhibition BIRC5_Promoter->Survivin_Expression Apoptosis Apoptosis Survivin_Expression->Apoptosis Promotes FoxO FoxO Transcription Factor ROS->FoxO Activates ROS->DNA_Damage FoxO->Survivin_Expression Inhibits DNA_Damage->Apoptosis Induces Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Implantation Implant human cancer cells (e.g., PC-3) subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach a predetermined size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization YM155_Admin Administer YM155 via continuous intravenous infusion Randomization->YM155_Admin Control_Admin Administer vehicle control Randomization->Control_Admin Tumor_Measurement Measure tumor volume regularly (e.g., twice weekly) YM155_Admin->Tumor_Measurement Body_Weight Monitor body weight as an indicator of toxicity YM155_Admin->Body_Weight Control_Admin->Tumor_Measurement Control_Admin->Body_Weight Euthanasia Euthanize mice at study endpoint or when humane endpoints are met Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Tissue_Harvest Harvest tumors and organs for further analysis Euthanasia->Tissue_Harvest PhaseI_Workflow cluster_enrollment Patient Enrollment cluster_dose_escalation Dose Escalation cluster_evaluation Safety and PK Evaluation Eligibility Screen patients with advanced refractory solid tumors based on inclusion/exclusion criteria Informed_Consent Obtain informed consent Eligibility->Informed_Consent Cohort1 Enroll a cohort of patients at the starting dose level Informed_Consent->Cohort1 Treatment_Cycle1 Administer YM155 for one cycle (e.g., 168-hour continuous IV infusion) Cohort1->Treatment_Cycle1 DLT_Assessment Assess for Dose-Limiting Toxicities (DLTs) Treatment_Cycle1->DLT_Assessment Safety_Monitoring Monitor for adverse events throughout the study Treatment_Cycle1->Safety_Monitoring PK_Sampling Collect plasma and urine samples to determine pharmacokinetic parameters Treatment_Cycle1->PK_Sampling Tumor_Response Assess antitumor activity (e.g., using RECIST criteria) Treatment_Cycle1->Tumor_Response Dose_Escalate If no/acceptable DLTs, enroll next cohort at a higher dose DLT_Assessment->Dose_Escalate No DLTs MTD_Reached Stop escalation when MTD is reached DLT_Assessment->MTD_Reached DLTs observed Dose_Escalate->Cohort1

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of YM-430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding YM-430, a discontinued (B1498344) drug candidate, is limited. This document compiles and analyzes the existing data and provides generalized information based on compounds of the same class.

Executive Summary

This compound is a novel 1,4-dihydropyridine (B1200194) derivative that was under development by Yamanouchi Pharmaceutical (now Astellas Pharma). It exhibits a unique dual mechanism of action as both a calcium channel blocker and a beta-1-adrenoceptor antagonist. Preclinical studies in animal models demonstrated its potential as a cardiovascular agent with antihypertensive and antianginal properties. This whitepaper provides a comprehensive overview of the known pharmacodynamics of this compound, alongside a discussion of its likely pharmacokinetic profile based on its chemical class. Detailed experimental methodologies derived from the available literature and standardized pharmacological practices are also presented.

Pharmacodynamics of this compound

The primary pharmacodynamic effects of this compound stem from its dual antagonism of L-type calcium channels and β1-adrenergic receptors. This combination allows for potent cardiovascular effects, including blood pressure reduction and control of heart rate.

Mechanism of Action

This compound's therapeutic effects are achieved through two distinct signaling pathways:

  • Calcium Channel Blockade: As a 1,4-dihydropyridine, this compound binds to L-type calcium channels, which are prevalent in vascular smooth muscle. This binding inhibits the influx of extracellular calcium, leading to smooth muscle relaxation and vasodilation. The subsequent reduction in total peripheral resistance results in a decrease in blood pressure.

  • Beta-1-Adrenoceptor Blockade: this compound also acts as an antagonist at β1-adrenergic receptors, which are primarily located in cardiac tissue. By blocking these receptors, it inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate and myocardial contractility. This action helps to reduce myocardial oxygen demand, contributing to its antianginal potential.

The combination of these two mechanisms allows this compound to lower blood pressure without the reflex tachycardia commonly observed with standalone dihydropyridine (B1217469) calcium channel blockers.

In-Vivo Efficacy Studies

Preclinical studies in dogs and rats have demonstrated the cardiovascular effects of this compound. The available quantitative data from these studies are summarized below.

Table 1: In-Vivo Pharmacodynamic Effects of this compound

SpeciesModelRoute of AdministrationDose RangeKey Findings
DogAnesthetizedIntravenous (i.v.)0.01-0.3 mg/kgDose-dependent decrease in mean blood pressure and total peripheral resistance without an increase in heart rate. Increased coronary and vertebral artery blood flow. Minimal effect on carotid, mesenteric, femoral, and renal blood flow.[1]
DogConsciousIntravenous (i.v.)0.1-1 mg/kgDose-dependent hypotension with tachycardia.[1]
RatConsciousOral (p.o.)100 mg/kgLong-lasting hypotensive effect with slight tachycardia.[1]
RatConsciousIntravenous (i.v.)0.1 µg/kg (Isoproterenol challenge)Inhibition of isoproterenol-induced tachycardia, confirming β1-blocking activity.[1]

Pharmacokinetics of this compound (Inferred)

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not publicly available. However, based on its classification as a 1,4-dihydropyridine derivative, a general pharmacokinetic profile can be inferred.

  • Absorption: 1,4-dihydropyridines are typically well-absorbed after oral administration. However, they can be subject to significant first-pass metabolism in the liver, which may result in low to moderate oral bioavailability.

  • Distribution: These compounds are generally highly protein-bound in the plasma and have a large volume of distribution, indicating extensive tissue distribution.

  • Metabolism: The primary route of metabolism for 1,4-dihydropyridines is oxidation of the dihydropyridine ring to its pyridine (B92270) analog, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver, particularly CYP3A4. This is often followed by further metabolism of the ester side chains.

  • Excretion: The metabolites of 1,4-dihydropyridines are typically excreted in the urine and feces.

Experimental Protocols

The following are detailed, albeit generalized, methodologies for the key in-vivo experiments cited, based on standard pharmacological practices.

In-Vivo Cardiovascular Assessment in Anesthetized Dogs
  • Animal Preparation: Male beagle dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital). The trachea is intubated to ensure a patent airway, and animals are artificially ventilated.

  • Catheterization: The femoral artery is catheterized for continuous monitoring of blood pressure. The femoral vein is catheterized for intravenous administration of this compound.

  • Hemodynamic Measurements: A catheter-tip manometer is inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate its first derivative (dp/dt), an index of myocardial contractility. Cardiac output is measured using a thermodilution catheter placed in the pulmonary artery. Total peripheral resistance is calculated by dividing mean arterial pressure by cardiac output.

  • Blood Flow Measurement: Electromagnetic or ultrasonic flow probes are placed around the coronary, vertebral, carotid, mesenteric, femoral, and renal arteries to measure regional blood flow.

  • Drug Administration: this compound is administered intravenously in escalating doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg), with a sufficient time interval between doses to allow hemodynamic parameters to return to baseline.

  • Data Analysis: Changes in hemodynamic parameters from baseline are recorded and analyzed for dose-dependency.

Assessment of Beta-Blocking Activity in Conscious Rats
  • Animal Preparation: Male Wistar rats are used. A catheter is implanted in the jugular vein for drug administration and in the carotid artery for blood pressure and heart rate monitoring. Animals are allowed to recover from surgery before the experiment.

  • Isoproterenol (B85558) Challenge: A baseline heart rate is established. Isoproterenol (a non-selective β-adrenoceptor agonist) is administered intravenously at a dose known to induce a significant tachycardic response (e.g., 0.1 µg/kg).

  • This compound Administration: After the effects of the initial isoproterenol challenge have subsided and heart rate has returned to baseline, a dose of this compound is administered orally (e.g., 100 mg/kg).

  • Post-Treatment Challenge: At various time points after this compound administration, the isoproterenol challenge is repeated.

  • Data Analysis: The percentage inhibition of the isoproterenol-induced tachycardia by this compound is calculated at each time point to determine the extent and duration of its β-blocking activity.

Visualizations

Signaling Pathways of this compound

This compound Signaling Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Myocyte YM430_1 This compound L_type L-type Ca²⁺ Channel YM430_1->L_type Blocks Ca_influx Ca²⁺ Influx Relaxation Vasodilation L_type->Relaxation Inhibition leads to Contraction Vasoconstriction Ca_influx->Contraction Leads to YM430_2 This compound Beta1_receptor β1-Adrenergic Receptor YM430_2->Beta1_receptor Blocks AC Adenylyl Cyclase Beta1_receptor->AC Activates Catecholamines Catecholamines Catecholamines->Beta1_receptor Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart_effects ↑ Heart Rate ↑ Contractility PKA->Heart_effects

Caption: Dual mechanism of this compound: Calcium channel blockade and β1-adrenoceptor antagonism.

Experimental Workflow for In-Vivo Cardiovascular Assessment

Experimental Workflow cluster_animal_prep Animal Preparation cluster_instrumentation Instrumentation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., Beagle Dog) Intubation Intubate and Ventilate Anesthesia->Intubation Catheterization Surgical Catheterization (Femoral Artery/Vein, Carotid Artery) Intubation->Catheterization Hemodynamic_mon Attach Hemodynamic Monitors (Blood Pressure, LV Pressure) Catheterization->Hemodynamic_mon Flow_probes Place Blood Flow Probes (Coronary, Renal, etc.) Catheterization->Flow_probes Baseline Record Baseline Hemodynamic Data Hemodynamic_mon->Baseline Flow_probes->Baseline Drug_admin Administer this compound (i.v.) (Dose Escalation) Baseline->Drug_admin Data_rec Continuously Record Data Drug_admin->Data_rec Recovery Allow Recovery Period Between Doses Data_rec->Recovery Recovery->Drug_admin Stats Statistical Analysis (Dose-Response Relationship) Calc Calculate Derived Parameters (e.g., Total Peripheral Resistance) Calc->Stats

Caption: Workflow for assessing cardiovascular effects of this compound in an anesthetized dog model.

References

YM-430: A Technical Review of a Dual-Action Cardiovascular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: YM-430, also known as YM-15430 or YM-154301, is a discontinued (B1498344) investigational drug developed by Astellas Pharma, Inc. It was designed as a dual-action cardiovascular agent, exhibiting both β1 adrenergic receptor antagonism and voltage-gated calcium channel (VDCC) blocking properties. This unique combination of activities positioned this compound as a potential therapeutic for cardiovascular conditions such as angina and hypertension. This technical guide provides a comprehensive review of the available literature on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

ParameterValueSpeciesModelSource
IC50 (Rhythmic Contraction Inhibition)59.2 nMDog (in vitro)3,4-diaminopyridine-induced rhythmic contractions in isolated coronary artery[1]
IC50 (ST-Segment Depression Inhibition)36.6 mg/kg P.O.Rat (in vivo)Arginine vasopressin-induced ST-segment depression[1]

More comprehensive data from dose-response studies and pharmacokinetic analyses would be required for a complete quantitative profile.

Signaling Pathways

This compound exerts its effects through the simultaneous blockade of two key signaling pathways involved in cardiovascular regulation: the β1 adrenergic receptor pathway and the L-type voltage-gated calcium channel pathway.

β1 Adrenergic Receptor Antagonism

This compound acts as an antagonist at β1 adrenergic receptors, which are primarily located in the heart. Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular targets, including L-type calcium channels, leading to increased heart rate, contractility, and conduction velocity. By blocking this receptor, this compound prevents these downstream effects, resulting in a reduction in heart rate and myocardial oxygen demand.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol YM430 This compound Beta1_AR β1 Adrenergic Receptor YM430->Beta1_AR Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->Beta1_AR Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Increased Heart Rate Increased Contractility PKA->Cellular_Effects Leads to

Caption: this compound blocks the β1 adrenergic receptor signaling pathway.

Voltage-Gated Calcium Channel Blockade

This compound also directly blocks L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells. The influx of calcium through these channels is a critical step in excitation-contraction coupling. In vascular smooth muscle, this calcium influx triggers vasoconstriction. In the heart, it contributes to the plateau phase of the cardiac action potential and is essential for myocardial contractility. By inhibiting these channels, this compound reduces intracellular calcium concentration, leading to vasodilation (and a decrease in blood pressure) and a further reduction in cardiac contractility.

Calcium_Channel_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol YM430 This compound Ca_Channel L-type Voltage-Gated Calcium Channel YM430->Ca_Channel Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Ca_intracellular Ca²⁺ (Intracellular) Ca_Channel->Ca_intracellular Influx Ca_extracellular Ca²⁺ (Extracellular) Ca_extracellular->Ca_Channel Contraction Muscle Contraction (Vasoconstriction, Cardiac Contractility) Ca_intracellular->Contraction Triggers

Caption: this compound blocks L-type voltage-gated calcium channels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

In Vitro: Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery

Objective: To assess the direct vasodilatory effect of this compound on coronary arteries.

Methodology:

  • Tissue Preparation: Male beagle dogs are euthanized, and the left circumflex coronary artery is excised and placed in Krebs-Henseleit solution. The artery is cut into helical strips.

  • Experimental Setup: The arterial strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record tension.

  • Induction of Contractions: After an equilibration period, rhythmic contractions are induced by the addition of 3,4-diaminopyridine (B372788) to the organ bath.

  • Drug Administration: Once stable rhythmic contractions are established, cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The inhibitory effect of this compound is measured as the percentage decrease in the amplitude of the rhythmic contractions. The IC50 value (the concentration of this compound that causes a 50% inhibition of the contractions) is calculated.

in_vitro_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Beagle Dog A2 Excise Left Circumflex Coronary Artery A1->A2 A3 Cut Artery into Helical Strips A2->A3 B1 Mount Strips in Organ Baths A3->B1 B2 Connect to Isometric Force Transducers B1->B2 B3 Equilibrate Tissue B2->B3 C1 Induce Rhythmic Contractions with 3,4-Diaminopyridine B3->C1 C2 Add Cumulative Concentrations of this compound C1->C2 C3 Record Changes in Tension C2->C3 D1 Calculate Percentage Inhibition of Contraction Amplitude C3->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for in vitro assessment of this compound's vasodilatory effects.

In Vivo: Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats

Objective: To evaluate the anti-ischemic effects of this compound in a rat model of coronary vasospasm.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated for artificial respiration, and a femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively. An electrocardiogram (ECG) is recorded.

  • Induction of Myocardial Ischemia: A bolus injection of arginine vasopressin is administered intravenously to induce coronary vasospasm and subsequent myocardial ischemia, which is evidenced by ST-segment depression on the ECG.

  • Drug Administration: this compound is administered orally (P.O.) at various doses prior to the vasopressin challenge.

  • Data Collection: The magnitude of the ST-segment depression is measured from the ECG recordings.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the vasopressin-induced ST-segment depression. An IC50 value is determined.

in_vivo_rat_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Sprague-Dawley Rat A2 Cannulate Trachea, Femoral Artery, and Vein A1->A2 A3 Record Baseline ECG and Blood Pressure A2->A3 B1 Administer this compound Orally (P.O.) A3->B1 B2 Induce Myocardial Ischemia with Intravenous Arginine Vasopressin B1->B2 B3 Record ECG and Blood Pressure B2->B3 C1 Measure ST-Segment Depression B3->C1 C2 Calculate Percentage Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for in vivo assessment of this compound's anti-ischemic effects.

In Vivo: Hypotensive Effects in Conscious Spontaneously Hypertensive Rats (SHR)

Objective: To determine the antihypertensive efficacy and duration of action of this compound.

Methodology:

  • Animal Model: Conscious, male Spontaneously Hypertensive Rats (SHR) are used as a model of genetic hypertension.

  • Blood Pressure Measurement: A catheter is implanted in the caudal artery for direct and continuous measurement of blood pressure and heart rate in unrestrained rats.

  • Drug Administration: this compound is administered orally at various doses.

  • Data Collection: Mean arterial pressure and heart rate are continuously monitored and recorded for several hours post-administration.

  • Data Analysis: The time course of the changes in blood pressure and heart rate is plotted. The maximum decrease in blood pressure and the duration of the hypotensive effect are determined for each dose.

shr_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Implant Caudal Artery Catheter in Spontaneously Hypertensive Rat (SHR) A2 Allow for Recovery A1->A2 B1 Administer this compound Orally A2->B1 B2 Continuously Monitor Blood Pressure and Heart Rate B1->B2 C1 Plot Time Course of Hemodynamic Changes B2->C1 C2 Determine Maximum Hypotensive Effect and Duration of Action C1->C2

Caption: Workflow for assessing the hypotensive effects of this compound in SHR.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. The development of this compound has been discontinued, and it is not an approved therapeutic agent.

References

Navigating the "YM" Landscape: A Technical Guide to Potential Therapeutic Applications of YM-Series Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "YM-430" did not yield a specific, publicly documented therapeutic agent. However, extensive research has identified several compounds with similar nomenclature that are under active investigation for various therapeutic applications. This technical guide provides an in-depth overview of three such compounds: TYRA-430 , a dual FGFR3/FGFR4 inhibitor for oncological indications; YM-58483 , a CRAC channel inhibitor with potential in inflammatory diseases; and YM155 (Sepantronium bromide) , a survivin suppressant investigated in oncology. This document is intended for researchers, scientists, and drug development professionals.

TYRA-430: A Dual FGFR3/FGFR4 Inhibitor for Solid Tumors

TYRA-430 is an investigational, orally administered, reversible, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1] It is currently in development for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors that harbor activating aberrations in the FGF/FGFR signaling pathway.[2][3] Preclinical data suggests that by targeting both FGFR4 and FGFR3, TYRA-430 may overcome resistance mechanisms that limit the efficacy of selective FGFR4 inhibitors.[4]

Quantitative Data
ParameterValueCell Line/ModelCondition
Tumor Growth Inhibition (TGI) 96%Human HuH-7 HCC xenograft in miceIn vivo
Tumor Growth Inhibition (TGI) 93%GA180 FGF19-driven gastric cancer PDX modelIn vivo
Comparative TGI (Lenvatinib) 75%Human HuH-7 HCC xenograft in miceIn vivo
Comparative TGI (FGF-401) 86%Human HuH-7 HCC xenograft in miceIn vivo
Comparative TGI (Roblitinib) 56%GA180 FGF19-driven gastric cancer PDX modelIn vivo

Table 1: Preclinical Efficacy of TYRA-430.[4][5][6]

Experimental Protocols

In Vitro Cell Viability Assay: The in vitro potency of TYRA-430 was evaluated by measuring cell viability using the Cell Titer-Glo 2.0 Luminescent assay.[4] This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay was performed on various HCC cell lines (Hep3B, HuH-7, and JHH-7) and Ba/F3 cells dependent on wildtype FGFR3 and FGFR4, as well as those with known resistance mutations.[4]

In Vivo Xenograft Studies: The in vivo efficacy of TYRA-430 was assessed in mouse xenograft models.[4][5] For the human HuH-7 HCC xenograft model, nu/nu mice were implanted with human liver cancer cells.[4][6] Following tumor establishment, mice were treated with TYRA-430, and tumor growth was monitored over time. Tumor growth inhibition (TGI) was calculated as a percentage relative to a vehicle-treated control group.[4] A similar protocol was followed for the GA180 FGF19-driven gastric cancer patient-derived xenograft (PDX) model.[4][5]

Signaling Pathway and Experimental Workflow

TYRA430_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR3 FGFR3 FGF19->FGFR3 Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream_Signaling Activates FGFR3->Downstream_Signaling Activates KLB Klotho β (KLB) (Co-receptor) KLB->FGFR4 KLB->FGFR3 Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Proliferation Promotes TYRA430 TYRA-430 TYRA430->FGFR4 Inhibits TYRA430->FGFR3 Inhibits TYRA430_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Cell_Lines HCC Cell Lines (Hep3B, HuH-7, JHH-7) Treatment_IV Treat with TYRA-430 (Dose-response) Cell_Lines->Treatment_IV Viability_Assay Cell Titer-Glo 2.0 (Measure ATP) Treatment_IV->Viability_Assay Potency Determine Potency Viability_Assay->Potency Xenograft_Model Implant Human Tumor Cells in Mice (e.g., HuH-7) Tumor_Growth Allow Tumor Establishment Xenograft_Model->Tumor_Growth Treatment_IVi Administer TYRA-430 (Oral) Tumor_Growth->Treatment_IVi Monitoring Monitor Tumor Volume Treatment_IVi->Monitoring TGI_Calc Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI_Calc YM58483_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Activates IP3 IP₃ PLC->IP3 Generates CRAC CRAC Channel (Orai1) Ca_influx Ca²⁺ Influx CRAC->Ca_influx ER ER Ca²⁺ Store STIM1 STIM1 ER->STIM1 Activates STIM1->CRAC Opens IP3->ER Depletes Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_n NFAT (active) NFAT->NFAT_n Translocates YM58483 YM-58483 YM58483->CRAC Inhibits Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription Induces YM58483_Experimental_Workflow cluster_ca_assay Calcium Influx Assay cluster_cytokine_assay Cytokine Production Assay Jurkat_Cells Jurkat T-Cells Thapsigargin Add Thapsigargin (Deplete Ca²⁺ stores) Jurkat_Cells->Thapsigargin Add_Ca Reintroduce Extracellular Ca²⁺ Thapsigargin->Add_Ca Measure_Influx Measure Ca²⁺ Influx (Fluorescent Dye) Add_Ca->Measure_Influx IC50_Calc_Ca Calculate IC₅₀ Measure_Influx->IC50_Calc_Ca PBMCs Immune Cells (e.g., PBMCs) Stimulate Stimulate with Mitogen PBMCs->Stimulate Treat_YM Co-incubate with YM-58483 Stimulate->Treat_YM Measure_Cytokines Quantify Cytokines (ELISA) Treat_YM->Measure_Cytokines IC50_Calc_Cyto Calculate IC₅₀ Measure_Cytokines->IC50_Calc_Cyto YM155_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Survivin_Promoter Survivin (BIRC5) Promoter Transcription Transcription Survivin_Promoter->Transcription Survivin_mRNA Survivin mRNA Transcription->Survivin_mRNA Translation Translation Survivin_mRNA->Translation Survivin_Protein Survivin Protein Translation->Survivin_Protein Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Mediates Caspase_Activation Caspase Activation Apoptosis_Inhibition->Caspase_Activation Blocks Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Contributes to YM155 YM155 YM155->Survivin_Promoter Suppresses YM155->ROS Generates YM155_Clinical_Trial_Workflow cluster_phase1 Phase I: Safety and MTD cluster_phase2 Phase II: Efficacy Patient_Recruitment Patient Recruitment (Advanced Solid Tumors/Lymphoma) Baseline_Assessment Baseline Assessment (Tumor Measurement, etc.) Patient_Recruitment->Baseline_Assessment Dose_Escalation Dose Escalation Cohorts (e.g., 1.8, 3.6, 4.8 mg/m²/day) Baseline_Assessment->Dose_Escalation Phase I Entry Treatment_Cycle_P1 YM155 CIVI over 168h (21-day cycle) Dose_Escalation->Treatment_Cycle_P1 DLT_Monitoring Monitor for Dose-Limiting Toxicities (DLTs) Treatment_Cycle_P1->DLT_Monitoring MTD_Determination Determine Maximum Tolerated Dose (MTD) DLT_Monitoring->MTD_Determination Treatment_at_MTD Treat Patients at MTD MTD_Determination->Treatment_at_MTD Proceed to Phase II Tumor_Response Assess Tumor Response (RECIST Criteria) Treatment_at_MTD->Tumor_Response Survival_Analysis Evaluate PFS and OS Tumor_Response->Survival_Analysis Efficacy_Endpoint Determine Objective Response Rate (ORR) Tumor_Response->Efficacy_Endpoint

References

Methodological & Application

Application Notes and Protocols for Using a PARP Inhibitor (Olaparib) in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA repair.[1][2] By inhibiting PARP, Olaparib exploits deficiencies in DNA repair pathways, such as those found in cancers with BRCA1/2 mutations, leading to synthetic lethality and tumor cell death.[1] These application notes provide a framework for the utilization of Olaparib in various mouse models to study its efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action: PARP1 Inhibition

PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site.[1] Olaparib competitively inhibits the binding of NAD+ to PARP1, preventing PAR chain formation and trapping PARP1 on the DNA.[1] This trapping of PARP1 at the site of an SSB leads to the formation of a DNA-protein complex.[1] During DNA replication, these stalled replication forks can collapse, leading to the formation of double-strand breaks (DSBs). In cells with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.[1][3]

PARP1_Inhibition cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of Olaparib cluster_2 Cellular Outcomes SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 binds to PAR PAR Synthesis PARP1->PAR synthesizes PARP1_trapped PARP1 Trapped on DNA PARP1->PARP1_trapped trapping NAD NAD+ NAD->PAR substrate Repair Recruitment of Repair Proteins PAR->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired Olaparib Olaparib Olaparib->PARP1 inhibits Replication_Fork Replication Fork PARP1_trapped->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse HRR_deficient HRR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HRR_deficient HRR_proficient HRR Proficient Cell DSB->HRR_proficient Apoptosis Apoptosis HRR_deficient->Apoptosis leads to Survival Cell Survival HRR_proficient->Survival leads to

Diagram 1: Signaling pathway of PARP1 inhibition by Olaparib.

Data Presentation: In Vivo Efficacy of Olaparib

The following tables summarize representative quantitative data from preclinical studies of Olaparib in mouse models.

Table 1: Olaparib Efficacy in a BRCA1-deficient Ovarian Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume Change (%)Survival (days)
Vehicle Control-Daily, oral gavage+25030
Olaparib50Daily, oral gavage-5060
Olaparib100Daily, oral gavage-80>90

Table 2: Pharmacokinetic Parameters of Olaparib in Mice

ParameterValue
Bioavailability (Oral)~30%
Tmax (Oral)1-2 hours
Half-life (t1/2)~3 hours
Cmax (50 mg/kg, oral)~5 µM

Experimental Protocols

Animal Models

A variety of mouse models can be utilized to evaluate the efficacy of Olaparib.[4][5] The choice of model depends on the research question.

  • Xenograft Models: Human cancer cell lines (e.g., with known BRCA mutations) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).[5][6]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice, which may better recapitulate the heterogeneity of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop spontaneous tumors, for instance, through conditional knockout of genes like Brca1 or Brca2.[5]

  • Inflammatory Disease Models: Models such as collagen-induced arthritis can be used to study the role of PARP inhibitors in inflammation.[7][8][9][10]

Drug Formulation and Administration
  • Formulation: Olaparib is typically formulated for oral administration. A common vehicle is a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in water. The suspension should be prepared fresh daily.

  • Administration: Oral gavage is the most common route of administration.[11][12] Intraperitoneal (IP) or intravenous (IV) injections can also be used for pharmacokinetic studies.[11]

In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol outlines a typical efficacy study in a subcutaneous xenograft model.

  • Cell Culture: Culture the chosen cancer cell line (e.g., BRCA-deficient ovarian cancer cells) under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject approximately 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, Olaparib low dose, Olaparib high dose) once tumors reach the desired size.

    • Administer the designated treatment daily via oral gavage.

  • Monitoring:

    • Monitor animal body weight and overall health daily.

    • Continue tumor volume measurements.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.

    • Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., BRCA-deficient cells) start->cell_culture implantation 2. Tumor Implantation (Subcutaneous injection in mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers, 2-3x weekly) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment Administration (Oral Gavage) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Study Endpoint (Tumor size limit or toxicity) monitoring->endpoint analysis 8. Tissue Collection & Analysis endpoint->analysis end End analysis->end

Diagram 2: Experimental workflow for an in vivo efficacy study.
Toxicity Assessment

It is crucial to monitor for potential toxicities associated with the administration of Olaparib.[13][14][15][16][17]

  • Clinical Signs: Daily observation for changes in behavior, appearance (e.g., piloerection), and activity.

  • Body Weight: Measure body weight at least twice a week. Significant weight loss (>15-20%) may necessitate euthanasia.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and analysis of liver and kidney function markers.

  • Histopathology: Major organs (liver, kidney, spleen, etc.) should be collected, fixed in formalin, and examined for any pathological changes.

Conclusion

The use of Olaparib in mouse models is a valuable tool for preclinical cancer research and the investigation of DNA repair mechanisms. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies with PARP inhibitors. Careful consideration of the appropriate animal model, drug formulation, and endpoints is essential for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for YM-430: A Cardiovascular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals. It is a synthesized summary of preclinical data and does not constitute clinical guidance.

Introduction

YM-430 is a novel 1,4-dihydropyridine (B1200194) derivative that exhibits both calcium channel blocking and beta-1 adrenoceptor blocking activities.[1] These dual properties make it a compound of interest for potential therapeutic applications as an antianginal and antihypertensive agent.[1] This document provides a summary of its observed effects and administration in preclinical animal models.

Data Presentation

In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs
Dosage (i.v.)Mean Blood PressureTotal Peripheral ResistanceDouble ProductHeart RateCoronary Artery Blood FlowVertebral Artery Blood FlowCarotid, Mesenteric, Femoral, and Renal Blood Flow
0.01-0.3 mg/kgDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseNo increaseIncreasedIncreasedSmall effect
In Vivo Cardiovascular Effects of this compound in Conscious Animals
Animal ModelDosage and RouteMean Blood PressureHeart RateEffect on Isoproterenol-Induced Tachycardia
Conscious Dogs0.1-1 mg/kg, i.v.Dose-dependent hypotensionTachycardia-
Conscious Rats100 mg/kg, p.o.Long-lasting hypotensive effectSlight tachycardiaInhibited (0.1 µg/kg i.v. isoproterenol)

Experimental Protocols

Canine Model for Cardiovascular Profiling

Objective: To evaluate the dose-dependent cardiovascular effects of this compound in anesthetized dogs.

Methodology:

  • Animal Preparation: Healthy adult dogs are anesthetized.

  • Instrumentation: Catheters are inserted to measure mean blood pressure, heart rate, and blood flow in various arteries (coronary, vertebral, carotid, mesenteric, femoral, and renal). Total peripheral resistance and double product are calculated from these measurements.

  • Drug Administration: this compound is administered intravenously (i.v.) in a dose-escalating manner, ranging from 0.01 to 0.3 mg/kg.[1]

  • Data Collection: Cardiovascular parameters are continuously monitored and recorded at baseline and after each dose administration.

Rodent Model for Oral Efficacy

Objective: To assess the duration and effect of orally administered this compound in conscious rats.

Methodology:

  • Animal Model: Conscious rats are used to observe the effects in a non-anesthetized state.

  • Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg.[1]

  • Cardiovascular Monitoring: Blood pressure and heart rate are monitored over an extended period to determine the duration of the hypotensive effect.

  • Beta-Blockade Assessment: To confirm beta-1 adrenoceptor blocking activity, isoproterenol (B85558) (0.1 µg/kg i.v.) is administered, and the inhibitory effect of this compound on the induced tachycardia is measured.[1]

Mechanism of Action

The cardiovascular effects of this compound are attributed to its dual mechanism of action:

  • Calcium Channel Blockade: This action leads to vasodilation, resulting in decreased blood pressure and total peripheral resistance.[1]

  • Beta-1 Adrenoceptor Blockade: This activity helps in controlling heart rate and inhibiting isoproterenol-induced tachycardia.[1]

The time course of both the hypotensive effect and the beta-blocking effect after oral administration in rats was found to be very similar, indicating a consistent ratio of the two activities.[1]

Signaling Pathway and Experimental Workflow

YM430_Mechanism_of_Action cluster_calcium Calcium Channel Blockade cluster_beta Beta-1 Adrenoceptor Blockade YM430_Ca This compound L_type L-type Ca2+ Channels YM430_Ca->L_type Blocks Ca_influx ↓ Ca2+ Influx L_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_TPR ↓ Blood Pressure ↓ Total Peripheral Resistance Vasodilation->BP_TPR YM430_Beta This compound Beta1 Beta-1 Adrenoceptors YM430_Beta->Beta1 Blocks Tachycardia Tachycardia Beta1->Tachycardia Isoproterenol Isoproterenol Isoproterenol->Beta1 Activates

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_dog Anesthetized Dog Model cluster_rat Conscious Rat Model cluster_analysis Data Analysis Dog_Prep Animal Preparation & Instrumentation Dog_Admin IV Administration (0.01-0.3 mg/kg) Dog_Prep->Dog_Admin Dog_Monitor Cardiovascular Monitoring Dog_Admin->Dog_Monitor Data_Analysis Analyze Cardiovascular Parameters Dog_Monitor->Data_Analysis Rat_Admin Oral Administration (100 mg/kg) Rat_Monitor Blood Pressure & Heart Rate Monitoring Rat_Admin->Rat_Monitor Rat_Challenge Isoproterenol Challenge (0.1 µg/kg i.v.) Rat_Admin->Rat_Challenge Rat_Monitor->Data_Analysis Rat_Challenge->Data_Analysis Conclusion Determine Dose-Response & Duration of Action Data_Analysis->Conclusion

Caption: Preclinical experimental workflow for this compound.

References

Standard Operating Procedure for YM-430 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-430 is a novel 1,4-dihydropyridine (B1200194) derivative that exhibits a dual mechanism of action as both a calcium channel blocker and a beta-1 adrenoceptor antagonist. This unique pharmacological profile suggests its potential therapeutic application in cardiovascular diseases such as angina and hypertension. As a calcium channel blocker, this compound is expected to induce vasodilation, leading to a decrease in blood pressure. Concurrently, its beta-1 adrenoceptor antagonist activity allows it to modulate heart rate and contractility, reducing myocardial oxygen demand.

This document provides detailed protocols for in vitro assays to characterize the activity of this compound on its respective targets. The provided methodologies are based on standard practices for assessing calcium channel blockers and beta-1 adrenoceptor antagonists.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that specific in vitro binding affinity (Ki) for the beta-1 adrenergic receptor and IC50 for L-type calcium channels were not available in the reviewed literature. The provided data is from a functional assay measuring the inhibition of rhythmic contractions and an in vivo model of ST-segment depression.

Assay TypeTarget/EffectTest SystemParameterValue
Functional Cellular AssayInhibition of rhythmic contractions3,4-diaminopyridine-induced rhythmic contractionsIC5059.2 nM
In Vivo ModelInhibition of ST-segment depressionArginine vasopressin-induced ST-segment depression in anesthetized ratsIC5036.6 mg/kg (p.o.)

Signaling Pathways

This compound's dual-action mechanism involves the modulation of two distinct signaling pathways:

  • Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.

  • Beta-1 Adrenoceptor Antagonism: this compound competitively blocks the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This antagonism inhibits the Gs-protein coupled signaling cascade, leading to decreased adenylyl cyclase activity, reduced cyclic AMP (cAMP) production, and consequently, a decrease in heart rate (negative chronotropy) and contractility (negative inotropy).

YM430_Signaling_Pathways cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiomyocyte YM430_Ca This compound L_type_Ca_Channel L-type Ca2+ Channel YM430_Ca->L_type_Ca_Channel Blocks Vasodilation Vasodilation YM430_Ca->Vasodilation Promotes Ca_influx Ca2+ Influx MLCK_activation MLCK Activation Ca_influx->MLCK_activation Vasoconstriction Vasoconstriction MLCK_activation->Vasoconstriction YM430_Beta This compound Beta1_Receptor Beta-1 Adrenoceptor YM430_Beta->Beta1_Receptor Blocks Decreased_HR_Contractility Decreased Heart Rate & Contractility YM430_Beta->Decreased_HR_Contractility Promotes Gs_protein Gs Protein Beta1_Receptor->Gs_protein Catecholamines Catecholamines Catecholamines->Beta1_Receptor AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility

Signaling pathways affected by this compound.

Experimental Protocols

Beta-1 Adrenoceptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human beta-1 adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human beta-1 adrenergic receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]-Dihydroalprenolol (DHA)

  • Non-specific binding control: Propranolol (B1214883) (10 µM)

  • This compound dilutions

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hβ1AR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM propranolol (for non-specific binding), or 50 µL of this compound dilutions.

    • Add 50 µL of [³H]-DHA (at a concentration near its Kd, e.g., 1-5 nM).

    • Add 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent Calcium Influx Assay (L-type Channels)

This protocol outlines a method to assess the inhibitory effect of this compound on L-type calcium channels using a fluorescent calcium indicator.

Materials:

  • A cell line endogenously expressing L-type calcium channels (e.g., vascular smooth muscle cells, or a recombinant cell line like HEK293 expressing Cav1.2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Depolarizing agent (e.g., KCl solution, 60 mM).

  • This compound dilutions.

  • Positive control (e.g., Nifedipine).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em ~485/525 nm for Fluo-4).

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in HBSS, containing 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Add 50 µL of this compound dilutions or control compounds to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the depolarizing KCl solution to stimulate calcium influx.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = Fmax - Fmin) for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known L-type calcium channel blocker like nifedipine (B1678770) (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflows

Beta1_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from HEK293-hβ1AR Cells start->prep_membranes setup_plate Set up 96-well Plate: - Total Binding (Buffer) - Non-specific Binding (Propranolol) - this compound Dilutions prep_membranes->setup_plate add_reagents Add [³H]-DHA and Membrane Preparation setup_plate->add_reagents incubate Incubate at 37°C for 60 min add_reagents->incubate filter_wash Filter and Wash on Glass Fiber Filters incubate->filter_wash add_scintillant Add Scintillation Fluid filter_wash->add_scintillant count Measure Radioactivity (Liquid Scintillation Counter) add_scintillant->count analyze Analyze Data: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki count->analyze end End analyze->end

Workflow for Beta-1 Adrenoceptor Binding Assay.

Calcium_Influx_Assay_Workflow start Start plate_cells Plate Cells in 96-well Black, Clear-Bottom Plate start->plate_cells load_dye Load Cells with Fluorescent Calcium Indicator plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_compounds Add this compound Dilutions and Controls wash_cells->add_compounds incubate_compounds Incubate at Room Temperature add_compounds->incubate_compounds measure_fluorescence Measure Fluorescence: - Baseline Reading - Inject KCl - Kinetic Reading incubate_compounds->measure_fluorescence analyze Analyze Data: - Calculate ΔF - Plot Dose-Response Curve - Determine IC50 measure_fluorescence->analyze end End analyze->end

Workflow for Fluorescent Calcium Influx Assay.

Application Notes and Protocols for In Vivo Experimental Design of YM-254890, a Gq/11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[1] It functions by preventing the exchange of GDP for GTP on the Gαq subunit, thereby blocking the activation of downstream signaling pathways.[2] This specific mechanism of action makes YM-254890 a valuable pharmacological tool for investigating the physiological and pathological roles of Gq/11-mediated signaling in various in vivo models. These application notes provide detailed experimental designs and protocols for studying the effects of YM-254890 in preclinical models of pain, peripheral arterial disease, and platelet aggregation.

Mechanism of Action: Gq/11 Signaling Pathway

Gq/11 proteins are a family of heterotrimeric G proteins that are activated by a variety of G protein-coupled receptors (GPCRs). Upon activation, the Gαq/11 subunit dissociates from the Gβγ dimer and activates phospholipase C-β (PLC-β).[2][3] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These signaling events regulate a wide range of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.

Gq11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq11 Gq/11 GPCR->Gq11 Activation PLCB PLC-β Gq11->PLCB Activates PIP2 PIP2 PLCB->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 YM-254890 YM254890->Gq11 Inhibits GDP/GTP Exchange Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway and the inhibitory action of YM-254890.

In Vivo Experimental Designs and Protocols

Analgesic Efficacy Assessment

Objective: To evaluate the anti-nociceptive effects of YM-254890 in rodent models of acute thermal pain.

Experimental Workflow:

Analgesia_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Nociceptive Testing (Hot Plate & Tail Flick) acclimatization->baseline treatment YM-254890 or Vehicle Administration (i.t. or s.c.) baseline->treatment post_treatment_test Post-treatment Nociceptive Testing (30, 60, 120 min) treatment->post_treatment_test data_analysis Data Analysis (Latency to response) post_treatment_test->data_analysis end End data_analysis->end

Workflow for assessing the analgesic efficacy of YM-254890.

Experimental Protocols:

  • Hot Plate Test:

    • Maintain the hot plate apparatus at a constant temperature of 52-55°C.

    • Gently place the mouse on the hot plate and immediately start a timer.

    • Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping.

    • Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed. This time is the latency to response.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

    • Administer YM-254890 or vehicle and repeat the test at specified time points post-administration.

  • Tail Flick Test:

    • Place the mouse in a restrainer, allowing the tail to be exposed.

    • Apply a radiant heat source to a specific point on the tail (e.g., 3 cm from the tip).

    • Start a timer simultaneously with the application of the heat source.

    • The timer is stopped when the mouse flicks its tail away from the heat. This is the tail flick latency.

    • A cut-off time (typically 10-15 seconds) should be established to avoid tissue damage.

    • Administer YM-254890 or vehicle and measure the tail flick latency at various time points after administration.

Quantitative Data Summary:

Experimental Model Animal Route of Administration Dose Effect Reference
Hot Plate TestMouseSubcutaneous (s.c.)100 µg/kgIncreased latency to paw lick[4]
Tail Flick TestMouseIntrathecal (i.t.)0.5 - 4.5 nmolDose-dependent increase in tail flick latency[2]
Peripheral Arterial Disease (PAD) Model

Objective: To investigate the therapeutic potential of YM-254890 in a rat model of laurate-induced peripheral arterial disease.

Logical Relationship of Experimental Design:

PAD_Experiment_Logic hypothesis Hypothesis: YM-254890 ameliorates PAD by inhibiting Gq/11-mediated vasoconstriction and platelet aggregation. model Laurate-Induced PAD Model in Rats hypothesis->model treatment_groups Treatment Groups: - Vehicle Control - YM-254890 (various doses) - Positive Control (e.g., PGE1) model->treatment_groups endpoints Primary Endpoints: - Lesion Score - Dermal Blood Flow Secondary Endpoints: - Ex vivo Platelet Aggregation treatment_groups->endpoints analysis Statistical Analysis: - ANOVA - Dunnett's Test endpoints->analysis conclusion Conclusion on Therapeutic Efficacy analysis->conclusion

Logical framework for the YM-254890 PAD experiment.

Experimental Protocol:

  • Induction of Peripheral Arterial Disease:

    • Anesthetize male Sprague-Dawley rats.

    • surgically expose the femoral artery.

    • Induce peripheral arterial disease by a single bolus intra-arterial injection of lauric acid.

  • Assessment of Lesion Progression:

    • At predetermined time points after laurate injection, visually score the severity of the hindlimb lesions. A common scoring system is: 0 = normal, 1 = pallor, 2 = cyanosis, 3 = necrosis of one or more toes, 4 = necrosis of the entire foot.

    • Measure dermal blood flow in the affected hindlimb using techniques like laser Doppler flowmetry.

  • YM-254890 Administration:

    • Administer a single intra-arterial bolus of YM-254890 (e.g., 15 minutes after the laurate injection).

Quantitative Data Summary:

Experimental Model Animal Route of Administration Dose Effect Reference
Laurate-Induced PADRatIntra-arterial3 µg/kgSignificantly inhibited the progression of lesions[5]
Laurate-Induced PADRatIntra-arterialNot specifiedImproved dermal blood flow[5]
Anti-Platelet Aggregation Activity

Objective: To determine the in vivo efficacy of YM-254890 in inhibiting platelet aggregation.

Experimental Protocol:

  • Ex Vivo Platelet Aggregation:

    • Administer YM-254890 to rats via intravenous (i.v.) bolus injection.

    • At specified time points after administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifugation.

    • Induce platelet aggregation in the PRP by adding an agonist such as ADP.

    • Measure the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.

Quantitative Data Summary:

Experimental Model Animal Route of Administration Dose Effect Reference
ADP-Induced Ex Vivo Platelet AggregationRatIntravenous (i.v.)3 µg/kgInhibited ADP-induced platelet aggregation[5]
ADP-Induced Platelet Aggregation (in vitro)Human PRPN/AIC50: 0.39 µMInhibited platelet aggregation[6]
Collagen-Induced Platelet Aggregation (in vitro)Human PRPN/AIC50: 0.15 µMInhibited platelet aggregation[6]
TRAP-Induced Platelet Aggregation (in vitro)Human PRPN/AIC50: 0.71 µMInhibited platelet aggregation[6]

Conclusion

YM-254890 is a powerful tool for elucidating the roles of Gq/11 signaling in vivo. The experimental designs and protocols provided here offer a framework for investigating its therapeutic potential in pain, peripheral arterial disease, and thrombosis. Careful consideration of animal models, routes of administration, and appropriate endpoints is crucial for obtaining robust and translatable data. The provided quantitative data serves as a reference for expected efficacy in these preclinical models.

References

Application of Kinase Inhibitor YM-430 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YM-430 is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is frequently implicated in various diseases, including cancer. Western blotting is a key immunological technique used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to stimuli or therapeutic agents like this compound. This document provides a detailed protocol for utilizing this compound in Western blotting experiments to probe its effects on the PI3K/Akt signaling cascade.

Data Presentation

The inhibitory effect of this compound on the PI3K/Akt pathway can be quantitatively assessed by Western blotting. The following table summarizes the dose-dependent effect of this compound on the phosphorylation of Akt (at Ser473) and its downstream target, mTOR (at Ser2448), in treated cancer cell lines. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a percentage of the untreated control.

This compound Concentrationp-Akt (Ser473) Relative Intensity (%)p-mTOR (Ser2448) Relative Intensity (%)
0 µM (Control)100100
0.1 µM8590
1 µM5060
10 µM1525
50 µM510

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. This compound is a selective inhibitor of PI3K, which in turn prevents the phosphorylation and activation of Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes YM430 This compound YM430->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with this compound inhibition point.

Experimental Workflow

A typical Western blotting workflow to assess the effect of this compound is depicted below.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Caption: Standard Western blotting experimental workflow.

Detailed Protocols

I. Cell Culture and Treatment with this compound
  • Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Include a vehicle control (DMSO only).

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

II. Sample Preparation and Protein Quantification
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Agitate the lysate for 30 minutes at 4°C.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Transfer the supernatant to a new tube. This is the protein extract.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Samples can be stored at -20°C or used immediately.

III. SDS-PAGE and Protein Transfer
  • Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[1]

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[2]

  • Equilibrate the gel in transfer buffer for 10-15 minutes.[2]

  • If using a PVDF membrane, pre-wet it in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[3]

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.

  • Perform the protein transfer. For a wet transfer, this is typically done at 100 V for 60-90 minutes or overnight at a lower voltage in a cold room.[2][4]

IV. Immunodetection
  • After transfer, rinse the membrane briefly with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST).[1][5]

  • Dilute the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, or anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution.

  • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1][6]

  • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[2][6]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[1]

V. Detection and Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2]

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin) to correct for loading differences.

References

Application Notes and Protocols: Alexa Fluor 430 for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells and tissues. This is achieved by using antibodies that are chemically conjugated to fluorescent dyes. Alexa Fluor 430 is a bright and photostable green-fluorescing dye that can be excited by the 405 nm violet laser, making it a suitable choice for multicolor imaging experiments. These application notes provide detailed protocols for using antibodies conjugated to Alexa Fluor 430 for the immunofluorescent staining of cultured cells and tissue sections.

Product Information

Alexa Fluor 430 Conjugated Antibodies

PropertyValue
Excitation Wavelength (Max) 431 nm
Emission Wavelength (Max) 541 nm
Recommended Laser Line 405 nm
Quantum Yield ~0.54
Molar Extinction Coefficient ~22,000 cm⁻¹M⁻¹

Experimental Protocols

I. Staining of Cultured Adherent Cells

This protocol provides a general guideline for the immunofluorescent staining of adherent cells grown on coverslips or in chamber slides.

A. Cell Preparation

  • Seed cells onto sterile glass coverslips or chamber slides in a petri dish or multi-well plate.

  • Culture the cells overnight at 37°C in a humidified CO₂ incubator to allow them to adhere and grow to the desired confluency.

B. Fixation

  • Carefully remove the culture medium.

  • Wash the cells gently with 1X Phosphate Buffered Saline (PBS).

  • Fix the cells by adding a freshly prepared fixation solution. Common fixatives include:

  • Wash the cells three times with 1X PBS for 5 minutes each.

C. Permeabilization (if required)

  • Permeabilization is necessary when staining for intracellular antigens.

  • Incubate the fixed cells with a permeabilization buffer, such as 0.1-0.5% Triton X-100 in PBS, for 10-15 minutes at room temperature.[1][3]

  • Wash the cells three times with 1X PBS for 5 minutes each.

D. Blocking

  • To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 1 hour at room temperature.[4] A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the same species as the secondary antibody in 1X PBS with 0.1% Triton X-100.[2][5]

E. Antibody Incubation

  • Primary Antibody: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.[1][2]

  • Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody (Indirect Staining): If using an unconjugated primary antibody, dilute the Alexa Fluor 430-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1][3]

  • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

F. Counterstaining and Mounting

  • (Optional) To visualize the cell nuclei, incubate the cells with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Wash the cells twice with 1X PBS.

  • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

  • Store the slides at 4°C in the dark until imaging.

II. Staining of Suspension Cells
  • Harvest and count the cells. Aliquot 0.1–0.5 x 10⁶ cells per tube.[3]

  • Wash the cells by centrifuging at a low speed and resuspending the pellet in 1X PBS.

  • Proceed with the fixation, permeabilization, blocking, and antibody incubation steps as described for adherent cells, with centrifugation and resuspension steps between each solution change.

III. Staining of Tissue Sections

A. Frozen Tissue Sections

  • Cut 4-10 micron thick sections using a cryostat and adhere them to charged microscope slides.[2]

  • Air dry the sections and then fix them in cold acetone or methanol for 10 minutes.[2]

  • Wash the sections three times in 1X PBS.

  • Proceed with the blocking and antibody incubation steps as outlined for cultured cells.

B. Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 3 changes for 5 minutes each.[5]

    • 100% Ethanol: 2 changes for 2 minutes each.[5]

    • 95% Ethanol: 1 change for 2 minutes.[5]

    • 80% Ethanol: 1 change for 2 minutes.[5]

    • 70% Ethanol: 1 change for 2 minutes.[5]

    • Rinse in deionized water.

  • Antigen Retrieval: For many antigens, an antigen retrieval step is necessary to unmask the epitope. A common method is heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[2]

  • Allow the slides to cool to room temperature.

  • Wash the sections in 1X PBS.

  • Proceed with the blocking and antibody incubation steps as described for cultured cells.

Quantitative Data Summary

ParameterRecommended Starting Dilution/Concentration
Primary Antibody 1:100 - 1:1000 (optimize for each antibody)
Alexa Fluor 430 Secondary Antibody 1:500 - 1:2000 (optimize for each antibody)[3]
Cell Seeding Density (Chamber Slide) 1 x 10⁴ - 10 x 10⁴ cells/well (depending on well size)[1]
Fixation Time (4% PFA) 10 - 20 minutes[1]
Permeabilization Time (0.1% Triton X-100) 10 - 15 minutes
Blocking Time 1 hour
Primary Antibody Incubation 1 hour at RT or overnight at 4°C
Secondary Antibody Incubation 1 hour at RT

Visualizations

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture / Tissue Sectioning Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Alexa Fluor 430 Secondary Ab Incubation Primary_Ab->Secondary_Ab Counterstain Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect Immunofluorescence Staining Workflow.

TNF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex activates RIP1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates & degrades NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB->NFkB translocates to nucleus Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression

Caption: Simplified TNF Signaling Pathway via NF-κB.

References

Preparing Stock Solutions of YM-430: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of YM-430, a dual β1 adrenergic receptor and calcium channel antagonist. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The following sections detail the chemical properties of this compound, a step-by-step protocol for preparing stock solutions, and an overview of the signaling pathways affected by this compound.

Introduction to this compound

This compound is a potent dually acting compound that functions as both a β1 adrenergic receptor antagonist and a calcium channel blocker.[1] Its chemical formula is C29H35N3O8, with a molecular weight of 553.61 g/mol .[1] In its solid form, this compound is a white to off-white powder.[1] Due to its dual mechanism of action, this compound is a valuable tool for cardiovascular research and drug development, particularly in studies related to hypertension and angina.[1]

Physicochemical and Storage Information

Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experimental settings.

PropertyValueReference
Molecular Formula C29H35N3O8[1]
Molecular Weight 553.61 g/mol [1]
Appearance White to off-white solid powder[1]
Short-Term Storage (Powder) Dry, dark, 0 - 4°C (days to weeks)[1]
Long-Term Storage (Powder) Dry, dark, -20°C (months to years)[1]
Stock Solution Storage 0 - 4°C (short term), -20°C (long term)

Preparing this compound Stock Solutions

Materials:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:
  • Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution you need to prepare.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder required:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example for a 10 mM, 1 mL stock solution: Mass (g) = (0.010 mol/L) x (0.001 L) x (553.61 g/mol ) = 0.0055361 g = 5.54 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tared tube.

  • Dissolving this compound:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Storage:

    • Clearly label the tube with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage, keep the stock solution at 0-4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Signaling Pathways Modulated by this compound

This compound exerts its effects by antagonizing two key signaling pathways: the β1-adrenergic receptor pathway and the calcium signaling pathway.

β1-Adrenergic Receptor Antagonism

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand (e.g., norepinephrine), activates downstream signaling cascades. This compound, as an antagonist, blocks these effects.

beta1_adrenergic_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Beta1_AR β1 Adrenergic Receptor Norepinephrine->Beta1_AR Binds to Gs_protein Gs Protein Beta1_AR->Gs_protein Activates YM_430 This compound YM_430->Beta1_AR Blocks AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to calcium_channel_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2_ext Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca2_ext->L_type_Ca_Channel Influx Ca2_int Ca²⁺ L_type_Ca_Channel->Ca2_int Increases YM_430 This compound YM_430->L_type_Ca_Channel Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_int->Cellular_Response Leads to experimental_workflow Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prepare_Working Prepare Working Solutions (Dilute stock in culture medium to desired concentrations) Prepare_Stock->Prepare_Working Cell_Culture Culture Target Cells (e.g., Cardiomyocytes, Vascular Smooth Muscle Cells) Treat_Cells Treat Cells with this compound (Incubate for a defined period) Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Assay Perform Assay (e.g., Calcium imaging, cAMP measurement, contractility assay) Treat_Cells->Assay Data_Analysis Data Analysis Assay->Data_Analysis

References

Application Notes and Protocols for YM-430 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of YM-430, a novel 1,4-dihydropyridine (B1200194) derivative with dual calcium channel and β1-adrenoceptor blocking activity, in preclinical animal studies. The following information is based on published research and is intended to guide researchers in designing and executing in vivo experiments to evaluate the cardiovascular effects of this compound.

Compound Profile: this compound

Compound Name This compound
Chemical Class 1,4-dihydropyridine derivative
Mechanism of Action Calcium channel blocker and β1-adrenoceptor antagonist[1][2]
Therapeutic Potential Antianginal and antihypertensive agent[1][2]
Animal Models Dogs and Rats[1]
CAS Number 153192-22-4[2]

Signaling Pathway of this compound

This compound exerts its effects through a dual mechanism of action. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. Concurrently, as a β1-adrenoceptor antagonist, it blocks the effects of catecholamines on the heart, resulting in a reduced heart rate and myocardial contractility.

YM430_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Beta1_Receptor β1-Adrenergic Receptor Increased_HR_Contractility Increased Heart Rate & Contractility Beta1_Receptor->Increased_HR_Contractility Catecholamines Catecholamines Catecholamines->Beta1_Receptor YM430 This compound YM430->Ca_Channel Blocks YM430->Beta1_Receptor Blocks

Caption: Signaling pathway of this compound's dual antagonistic action.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in canine and rodent models.

Table 1: Intravenous Administration of this compound in Anesthetized Dogs [1]

Dose (mg/kg, i.v.) Effect on Mean Blood Pressure Effect on Total Peripheral Resistance Effect on Heart Rate Effect on Coronary & Vertebral Artery Blood Flow
0.01 - 0.3Dose-dependent decreaseDose-dependent decreaseNo increaseIncreased

Table 2: Intravenous Administration of this compound in Conscious Dogs [1]

Dose (mg/kg, i.v.) Effect on Blood Pressure Effect on Heart Rate
0.1 - 1Dose-dependent hypotensionTachycardia

Table 3: Oral Administration of this compound in Conscious Rats [1]

Dose (mg/kg, p.o.) Effect on Blood Pressure Effect on Heart Rate Additional Effect
100Long-lasting hypotensive effectSlight tachycardiaInhibited isoproterenol-induced tachycardia

Experimental Protocols

Protocol 1: Intravenous Administration in Anesthetized Dogs

Objective: To evaluate the dose-dependent hemodynamic effects of intravenously administered this compound in an anesthetized canine model.

Materials:

  • This compound solution for injection

  • Anesthetic agent (e.g., pentobarbital (B6593769) sodium)

  • Saline solution (0.9% NaCl)

  • Cannulas for catheterization

  • Blood pressure transducer and recorder

  • Electromagnetic flow probes

  • ECG monitor

Procedure:

  • Anesthetize healthy adult dogs of either sex.

  • Insert cannulas into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Place electromagnetic flow probes around the coronary and vertebral arteries to measure blood flow.

  • Monitor heart rate using an ECG.

  • Allow the animal to stabilize after surgical procedures.

  • Administer this compound intravenously in a dose-escalating manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

  • Record mean blood pressure, total peripheral resistance, heart rate, and arterial blood flow continuously.

  • Monitor for any adverse events.

IV_Anesthetized_Dog_Workflow A Anesthetize Dog B Surgical Preparation: - Cannulate femoral artery & vein - Place flow probes A->B C Stabilization Period B->C D Administer this compound (i.v.) Dose Escalation C->D E Continuous Hemodynamic Monitoring: - Blood Pressure - Heart Rate - Blood Flow D->E F Data Analysis E->F

Caption: Workflow for intravenous this compound administration in anesthetized dogs.

Protocol 2: Oral Administration in Conscious Rats

Objective: To assess the duration and nature of the hypotensive and β-blocking effects of orally administered this compound in a conscious rat model.

Materials:

  • This compound suspension for oral gavage

  • Oral gavage needles

  • Rat restrainers

  • Tail-cuff system for blood pressure and heart rate measurement

  • Isoproterenol (B85558) solution for injection

Procedure:

  • Use healthy adult rats (e.g., Wistar strain).

  • Acclimate the rats to the restraint and tail-cuff measurement procedure for several days prior to the experiment.

  • On the day of the experiment, measure baseline blood pressure and heart rate.

  • Administer this compound orally via gavage at a dose of 100 mg/kg.[1]

  • Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • To assess β-blocking activity, administer a bolus intravenous injection of isoproterenol (e.g., 0.1 µg/kg) at a predetermined time point after this compound administration and measure the tachycardic response.[1]

  • Compare the isoproterenol-induced tachycardia in this compound treated rats to a control group.

PO_Conscious_Rat_Workflow A Acclimate Rats to Tail-Cuff Measurement B Measure Baseline Blood Pressure & Heart Rate A->B C Administer this compound (p.o.) B->C D Monitor Blood Pressure & Heart Rate Over Time C->D E Isoproterenol Challenge (i.v.) D->E At specific time point F Measure Tachycardic Response E->F G Compare to Control & Analyze Data F->G

Caption: Workflow for oral this compound administration in conscious rats.

References

Troubleshooting & Optimization

Optimizing YM-430 Concentration for Experimental Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of YM-430 (also known as YM-15430) in your experiments. This compound is a dual-action compound, functioning as both a β1 adrenergic receptor antagonist and a calcium channel blocker. Understanding its mechanism of action is crucial for designing effective experiments and troubleshooting potential issues. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual antagonistic effect on two key signaling pathways. Firstly, it acts as a β1 adrenergic receptor antagonist, blocking the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, primarily found in the heart. This action inhibits the downstream production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Secondly, this compound functions as a calcium channel blocker, specifically targeting L-type calcium channels. This blockage prevents the influx of calcium ions into cells, which is a critical step in processes like muscle contraction and neurotransmitter release.

Q2: What is a typical starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on available data, the IC50 for inhibiting 3,4-diaminopyridine-induced rhythmic contractions is 59.2 nM. However, the effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. We recommend testing a range of concentrations from nanomolar to micromolar levels (e.g., 1 nM to 10 µM).

Q3: What is a recommended dose for in vivo animal studies?

A3: In vivo dosage is highly dependent on the animal model, route of administration, and the desired therapeutic effect. In anesthetized rats, an oral dose of 10-100 mg/kg has been used to inhibit arginine vasopressin-induced ST-segment depression, with a calculated IC50 of 36.6 mg/kg. For intravenous administration in dogs, a dose range of 0.01-1 mg/kg has been reported to produce cardiovascular effects. It is essential to conduct pilot studies to determine the optimal and non-toxic dose for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. For short-term storage (days to weeks), the solid compound can be kept at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or unexpected results in cell-based assays. 1. Cell line variability: Different cell lines will have varying expression levels of β1 adrenergic receptors and calcium channels. 2. Compound precipitation: this compound may precipitate out of solution when diluted from a DMSO stock into aqueous culture media. 3. Compound degradation: The stability of this compound in culture media over the course of the experiment may be a factor.1. Cell line characterization: Before starting, confirm the expression of target receptors and channels in your chosen cell line. 2. Solubility check: After diluting the DMSO stock, visually inspect the media for any precipitate. If present, gentle warming or vortexing may help. Consider using a lower final DMSO concentration. 3. Stability test: Perform a time-course experiment to assess the stability of this compound in your specific culture media at 37°C.
High background or off-target effects. 1. Non-specific binding: At higher concentrations, this compound may interact with other receptors or channels. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be causing cellular stress.1. Dose-response curve: Use the lowest effective concentration determined from your dose-response experiments. 2. Vehicle control: Always include a vehicle control group in your experiments with the same final concentration of the solvent used for this compound.
Difficulty in observing the expected dual effect. 1. Dominant pathway: In some cell types or tissues, one of the target pathways (β1 adrenergic or calcium channel) may be more dominant, masking the effect on the other. 2. Experimental endpoint: The chosen assay may not be sensitive to the effects of blocking both pathways simultaneously.1. Pathway-specific assays: Use assays that specifically measure endpoints related to each pathway, such as cAMP levels for β1 adrenergic signaling and intracellular calcium concentration for calcium channel activity. 2. Multiple readouts: Employ multiple experimental readouts to capture the full spectrum of this compound's effects.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Study: General Workflow for a Tumor Xenograft Model

This workflow outlines the key steps for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

  • This compound

  • Immunocompromised mice

  • Tumor cells

  • Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound at the desired dose and schedule via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to assess the efficacy of this compound.

Visualizing the Molecular Landscape

Signaling Pathway of this compound

YM430_Signaling_Pathway cluster_beta β1 Adrenergic Receptor Pathway cluster_calcium Calcium Channel Pathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1AR β1 Adrenergic Receptor Catecholamines->Beta1AR G_alpha_s Gαs Beta1AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Cellular_Response Cellular Response (e.g., Contraction) Ca_influx->Cellular_Response triggers YM430 This compound YM430->Beta1AR blocks YM430->L_type_Ca_Channel blocks

Caption: Dual inhibitory mechanism of this compound on signaling pathways.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24h) seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with This compound adhere->treat_cells prepare_drug->treat_cells incubate Incubate for experimental duration treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Read absorbance mtt_assay->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for determining the IC50 of this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Inconsistent Results? check_cells Check cell line characteristics start->check_cells Yes end Consistent Results start->end No check_solubility Verify compound solubility check_cells->check_solubility check_stability Assess compound stability check_solubility->check_stability check_concentration Review concentration and dose-response check_stability->check_concentration check_controls Examine vehicle and positive/negative controls check_concentration->check_controls revise_protocol Revise Protocol check_controls->revise_protocol revise_protocol->start Re-test

Caption: A logical approach to troubleshooting experimental inconsistencies.

How to prevent YM-430 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of YM-430 to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 153192-22-4) is a research chemical that functions as a dual β1 adrenergic receptor antagonist and a calcium channel blocker.[1] Its chemical structure is a 1,4-dihydropyridine (B1200194) derivative. Due to these properties, it has been investigated for its potential as an antianginal and antihypertensive agent.[1] For research purposes, it is a valuable tool for studying cellular pathways involving β1 adrenergic receptors and L-type calcium channels.

Q2: What are the primary causes of this compound degradation?

As a 1,4-dihydropyridine derivative, this compound is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation are:

  • Light Exposure: This is the most significant factor. Dihydropyridine (B1217469) compounds are notoriously light-sensitive and can undergo photodegradation, leading to the aromatization of the dihydropyridine ring. This structural change results in a loss of biological activity.

  • Oxidation: this compound can be susceptible to oxidative processes.

  • High Temperatures and Humidity: Elevated temperatures, especially in the presence of moisture, can accelerate the degradation of 1,4-dihydropyridine derivatives.

Q3: How should I properly store this compound to prevent degradation?

Proper storage is critical to maintaining the stability and efficacy of this compound. The following storage conditions are recommended:

Storage DurationTemperatureConditions
Short-term (days to weeks) 0 - 4 °CDry, dark environment.
Long-term (months to years) -20 °CDry, dark environment.

Data derived from supplier recommendations for this compound.

Always protect this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How should I prepare solutions of this compound?

For optimal stability in solution, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared and stored, it should be aliquoted into light-protected, airtight containers and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many organic compounds for in vitro assays.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity observed in experiments. This compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify that this compound has been stored in a dry, dark environment at the recommended temperature. 2. Prepare a fresh solution from a new aliquot or a newly purchased batch of the compound. 3. Protect all solutions containing this compound from light during preparation and experimentation.
Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions.1. Double-check all calculations for dilutions. 2. Ensure that the molecular weight used for calculations is correct (553.61 g/mol ).
Precipitation of this compound in aqueous buffers. Low Solubility: this compound may have limited solubility in aqueous solutions.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is compatible with your experimental system and sufficient to maintain solubility. 2. Consider using a sonicator to aid in the dissolution of the compound in the stock solution. 3. Perform a solubility test before conducting the main experiment.
Variability between experimental replicates. Inconsistent Handling: Differences in light exposure or incubation times between replicates.1. Standardize all experimental procedures to ensure each replicate is treated identically. 2. Minimize the exposure of this compound solutions to light at all stages of the experiment. 3. Use freshly prepared solutions for all replicates.

Experimental Protocols

Key Experiment: In Vitro Cell-Based Calcium Influx Assay

This protocol provides a general methodology for assessing the calcium channel blocking activity of this compound in a cell-based assay.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells stably expressing L-type calcium channels) in appropriate growth medium in 96-well black-walled, clear-bottom plates until they reach 80-90% confluency.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in a suitable assay buffer to achieve the desired final concentrations for the dose-response curve.

3. Calcium Indicator Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the cell culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
  • Add the calcium indicator loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

4. Compound Incubation:

  • After incubation, wash the cells with HBSS to remove excess dye.
  • Add the different concentrations of this compound (prepared in Step 2) to the respective wells. Include vehicle control (DMSO) and positive control (a known calcium channel blocker like nifedipine) wells.
  • Incubate the plate with the compounds for 15-30 minutes at room temperature in the dark.

5. Measurement of Calcium Influx:

  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
  • Induce calcium influx by adding a depolarizing agent (e.g., a high concentration of potassium chloride solution) to all wells simultaneously.
  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
  • Normalize the data to the vehicle control.
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Logical Workflow for Preventing this compound Degradation

G cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_outcome Outcome storage_conditions Store at appropriate temperature: Short-term: 0-4°C Long-term: -20°C prepare_fresh Prepare Solutions Freshly storage_conditions->prepare_fresh protect_light Protect from Light (Amber vials/foil) protect_light->prepare_fresh protect_moisture Protect from Moisture (Dry environment) protect_moisture->prepare_fresh minimize_light_exposure Minimize Light Exposure (Work in low light/use foil) prepare_fresh->minimize_light_exposure aliquot_stock Aliquot Stock Solutions avoid_freeze_thaw Avoid Repeated Freeze-Thaw aliquot_stock->avoid_freeze_thaw use_promptly Use Prepared Solutions Promptly avoid_freeze_thaw->use_promptly stable_compound Stable this compound minimize_light_exposure->stable_compound use_promptly->stable_compound reliable_results Reliable Experimental Results stable_compound->reliable_results

Caption: Workflow for maintaining this compound stability.

Signaling Pathway of this compound Action

G cluster_ym430 This compound cluster_membrane Cell Membrane cluster_downstream Downstream Effects ym430 This compound beta1_receptor β1 Adrenergic Receptor ym430->beta1_receptor Antagonizes ca_channel L-type Calcium Channel ym430->ca_channel Blocks camp ↓ cAMP Production beta1_receptor->camp ca_influx ↓ Calcium Influx ca_channel->ca_influx cellular_response ↓ Cellular Response (e.g., muscle contraction) camp->cellular_response ca_influx->cellular_response

Caption: Dual mechanism of action of this compound.

References

Technical Support Center: YM-430 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of YM-430. Our goal is to help you improve the efficacy of your this compound treatments and overcome common challenges encountered during your research.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

  • Answer: this compound is typically dissolved in DMSO for stock solutions. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound. For working solutions, dilution in a cell culture medium or appropriate buffer is advised immediately before use.

2. What is a typical effective concentration range for this compound in cell culture experiments?

  • Answer: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. A common starting point for dose-response experiments is to test a range from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

3. How can I minimize off-target effects of this compound?

  • Answer: Minimizing off-target effects is critical for ensuring the specificity of your results.[1][2][3][4][5] Consider the following strategies:

    • Use the lowest effective concentration: As determined by your dose-response experiments.

    • Include appropriate controls: This includes vehicle-treated controls (e.g., DMSO) and potentially a negative control compound with a similar chemical structure but lacking the specific activity of this compound.

    • Confirm phenotype with a secondary method: Use a complementary technique (e.g., siRNA/shRNA knockdown of the target protein) to validate that the observed phenotype is a direct result of this compound's intended mechanism of action.

4. How long should I treat my cells with this compound?

  • Answer: The optimal treatment duration depends on the biological question being investigated and the turnover rate of the target protein or pathway. Short-term treatments (e.g., 1-6 hours) may be sufficient to observe effects on signaling pathways, while longer-term treatments (e.g., 24-72 hours) may be necessary to assess effects on cell viability, proliferation, or gene expression. A time-course experiment is recommended to determine the ideal treatment duration.

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy of this compound

Possible Cause Troubleshooting Step
Degraded this compound - Ensure proper storage conditions (-20°C or -80°C).- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles.
Suboptimal Concentration - Perform a dose-response experiment with a wider concentration range.- Verify the concentration of your stock solution.
Incorrect Treatment Duration - Conduct a time-course experiment to identify the optimal treatment window.
Cell Line Insensitivity - Confirm the expression of the this compound target in your cell line.- Consider testing in a different, more sensitive cell line.
Issues with Experimental Readout - Validate the assay used to measure the effect of this compound.- Include positive and negative controls for the assay itself.

Issue 2: High Cell Toxicity or Off-Target Effects

Possible Cause Troubleshooting Step
Concentration Too High - Lower the concentration of this compound used.- Refer to your dose-response curve to select a less toxic, yet effective, concentration.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).- Include a vehicle-only control.
Prolonged Treatment - Reduce the duration of the this compound treatment.
Off-Target Activity - Use a secondary method (e.g., genetic knockdown) to confirm the on-target effect.- Profile the expression of known off-target genes if applicable.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in a cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve. Calculate the IC50 value using appropriate software.

Visualizations

YM430_Troubleshooting_Workflow start Start: Low/No Efficacy check_storage Check this compound Storage and Preparation start->check_storage dose_response Perform Dose-Response Experiment check_storage->dose_response If storage is correct time_course Conduct Time-Course Experiment dose_response->time_course If concentration is optimal check_target Verify Target Expression in Cell Line time_course->check_target If timing is appropriate validate_assay Validate Experimental Assay check_target->validate_assay If target is expressed end Resolution validate_assay->end If assay is valid

Caption: Troubleshooting workflow for low this compound efficacy.

Signaling_Pathway_Example YM430 This compound Target Target Protein YM430->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream1->Cellular_Response Downstream2->Cellular_Response

Caption: Example of a signaling pathway inhibited by this compound.

References

YM-430 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of YM-430 in various laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). While many compounds are stable in DMSO for extended periods, the presence of water can accelerate degradation.[1][2][3] For aqueous-based experiments, freshly prepare dilutions from the DMSO stock solution.

Q2: What are the general storage conditions for this compound as a solid and in solution?

A2:

  • Solid Form: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.

  • In Solution: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1][2]

Q3: What is the primary degradation pathway for this compound?

A3: this compound belongs to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. The principal degradation pathway for DHPs is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) derivative. This aromatization process results in a loss of the compound's pharmacological activity.[4] This degradation can be triggered by factors such as light and heat.[4][5][6]

Q4: How sensitive is this compound to light?

A4: As a 1,4-dihydropyridine derivative, this compound is expected to be sensitive to light, particularly in solution.[4][5][6] Exposure to light, especially UV radiation, can accelerate the oxidation of the dihydropyridine ring. Therefore, it is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping containers with aluminum foil.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the exposure of this compound solutions to light and elevated temperatures.- Confirm the concentration of your stock solution periodically using a validated analytical method like HPLC.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility of this compound.- Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but also compatible with your experimental system.- Consider the use of solubilizing agents such as non-ionic surfactants (e.g., Polysorbate 20) or cyclodextrins, which have been shown to improve the solubility and stability of other dihydropyridine compounds.[5][6]
Discoloration of this compound solution. Potential degradation of the compound.- Discard the discolored solution and prepare a fresh one from solid material.- Review your storage and handling procedures to ensure they align with the recommended guidelines.

Stability of 1,4-Dihydropyridine Compounds: A General Overview

Condition General Stability of 1,4-Dihydropyridines Key Considerations
Aqueous Solution Generally unstable, especially with prolonged exposure to light and air.[6][8]Degradation is pH-dependent; some DHPs show increased stability at acidic pH.
Organic Solvents (e.g., Ethanol, Methanol) Prone to photodegradation.[5]The rate of degradation can be influenced by the specific solvent and the presence of dissolved oxygen.
DMSO Generally considered a suitable solvent for stock solutions, especially when stored at low temperatures and protected from light.[1][2]The presence of water can promote hydrolysis and degradation.
Light Exposure Highly susceptible to photodegradation, leading to oxidation of the dihydropyridine ring.[5][6]Use of light-protective containers is essential.[6][7]
Temperature Elevated temperatures accelerate the rate of degradation.Store solutions at recommended low temperatures.
pH Stability can be pH-dependent. Forced degradation studies often show varying stability profiles in acidic and basic media.[9][10]Buffer composition can influence degradation rates.
Oxidizing Agents Susceptible to oxidation.Avoid contact with strong oxidizing agents.

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10][11] A general protocol is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Solution (e.g., in Acetonitrile/Water) B Acidic (e.g., 0.1M HCl, RT/60°C) A->B Expose to C Basic (e.g., 0.1M NaOH, RT) A->C Expose to D Oxidative (e.g., 3% H2O2, RT) A->D Expose to E Thermal (e.g., 60°C in oven) A->E Expose to F Photolytic (e.g., UV/Vis light exposure) A->F Expose to G Withdraw Samples at Time Points B->G C->G D->G E->G F->G H Neutralize (if acidic/basic) G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Quantify Remaining this compound I->J K Identify Degradation Products I->K

Figure 1. General workflow for a forced degradation study.

Signaling Pathway Visualization

To understand the mechanism of action of this compound, it is essential to visualize its targets in the relevant signaling pathway.

Signaling_Pathway cluster_cell Cardiomyocyte Adrenergic_Stimulation Adrenergic Stimulation Beta1_AR β1 Adrenergic Receptor Adrenergic_Stimulation->Beta1_AR YM430 This compound YM430->Beta1_AR Antagonizes L_type_Ca_Channel L-type Calcium Channel YM430->L_type_Ca_Channel Antagonizes AC Adenylyl Cyclase Beta1_AR->AC Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates (activates) Contraction Increased Contraction Ca_Influx->Contraction

Figure 2. Dual antagonistic action of this compound.

References

Technical Support Center: Overcoming YM155 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to YM155, a survivin suppressant, in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to YM155. What are the common mechanisms of resistance?

A1: Acquired resistance to YM155 in cancer cell lines is often multifactorial and can be highly heterogeneous.[1][2] The most commonly reported mechanisms include:

  • Increased drug efflux: Upregulation of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can actively pump YM155 out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Decreased drug uptake: Reduced expression of the solute carrier family 35 member F2 (SLC35F2) transporter, which is involved in the uptake of YM155, can limit the drug's entry into the cell.[1][2]

  • On-target alterations: While less consistently observed across all resistant sublines, some may develop resistance through mechanisms directly related to the drug's target, survivin. However, this is not a universal feature of YM155 resistance.[1]

  • Other contributing factors: Mutations in tumor suppressor genes like TP53 have been suggested as potential, though not universally confirmed, contributors to the resistance phenotype.[1]

Q2: How can I determine the specific mechanism of YM155 resistance in my cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Gene and protein expression analysis: Use quantitative PCR (qPCR) and Western blotting to assess the expression levels of ABCB1, SLC35F2, and survivin (BIRC5) in your resistant cell lines compared to the parental, sensitive cells.

  • Functional assays: Employ efflux pump inhibitors, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with YM155 to see if sensitivity can be restored. A positive result would indicate the involvement of ABCB1.

  • Drug uptake and accumulation studies: Use radiolabeled YM155 or fluorescent dyes that are known ABCB1 substrates to measure drug accumulation inside the cells.

  • Sequencing: Sequence key genes like TP53 to identify any potential mutations that may have arisen during the development of resistance.

Q3: What strategies can I employ to overcome YM155 resistance?

A3: Based on the mechanism of resistance, several strategies can be explored:

  • Co-administration with an ABCB1 inhibitor: If increased efflux via ABCB1 is the cause, co-treatment with an ABCB1 inhibitor can restore sensitivity to YM155.

  • Combination therapy: Explore the use of YM155 with other anti-cancer agents that have different mechanisms of action and are not substrates of ABCB1.

  • Modulation of uptake pathways: While currently less established, strategies to increase the expression or activity of SLC35F2 could potentially enhance YM155 uptake.

Troubleshooting Guides

Problem 1: Gradual loss of YM155 efficacy in long-term cultures.
Possible Cause Suggested Solution
Development of a resistant subpopulation 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value. 2. Analyze the expression of ABCB1 and SLC35F2 in the resistant population compared to an early-passage, sensitive stock of the same cell line. 3. Consider re-cloning the cell line to isolate sensitive and resistant populations for further study.
Inconsistent drug potency 1. Ensure proper storage of YM155 stock solutions to prevent degradation. 2. Prepare fresh dilutions for each experiment. 3. Validate the concentration and purity of your YM155 stock.
Problem 2: Inconsistent results in YM155 sensitivity assays.
Possible Cause Suggested Solution
Variability in cell seeding density 1. Optimize and standardize the cell seeding density for your specific cell line and assay duration. 2. Ensure even cell distribution in multi-well plates.
Fluctuations in transporter expression 1. Monitor the expression of ABCB1 and SLC35F2 at different passage numbers. 2. Maintain a consistent cell culture environment (media, supplements, CO2 levels) as these can influence gene expression.
Heterogeneity of the cell population The parental cell line may have a pre-existing subpopulation with intrinsic resistance. Consider single-cell cloning to establish a more homogeneous population for your experiments.[1]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values that might be observed in a YM155-sensitive parental cell line versus a resistant subline.

Cell Line YM155 IC50 (nM) YM155 + ABCB1 Inhibitor IC50 (nM) Relative Resistance
Parental (Sensitive)109.51x
Resistant Subline5002550x

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of YM155 in complete culture medium. Remove the old medium from the cells and add the YM155 dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours.

  • Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABCB1 and Survivin Expression
  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.

Visualizations

Troubleshooting_Workflow Start Decreased YM155 Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism ABCB1_Analysis Analyze ABCB1 Expression (qPCR, Western Blot) Investigate_Mechanism->ABCB1_Analysis Efflux SLC35F2_Analysis Analyze SLC35F2 Expression (qPCR) Investigate_Mechanism->SLC35F2_Analysis Uptake ABCB1_Upregulated ABCB1 Upregulated? ABCB1_Analysis->ABCB1_Upregulated SLC35F2_Downregulated SLC35F2 Downregulated? SLC35F2_Analysis->SLC35F2_Downregulated Strategy_ABCB1 Overcoming Strategy: Co-treat with ABCB1 Inhibitor ABCB1_Upregulated->Strategy_ABCB1 Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Target Alterations) ABCB1_Upregulated->Other_Mechanisms No Strategy_SLC35F2 Consider Alternative Therapies or Further Investigation SLC35F2_Downregulated->Strategy_SLC35F2 Yes SLC35F2_Downregulated->Other_Mechanisms No

References

YM-430 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "YM-430." The following technical support center content is a generalized template designed for researchers, scientists, and drug development professionals working with experimental small molecule compounds. This guide addresses common sources of experimental variability and provides troubleshooting strategies that can be adapted for a specific compound, here hypothetically named this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency (e.g., IC50) of this compound. What are the potential causes?

A1: Batch-to-batch variability is a common challenge in early drug development. Several factors can contribute to this:

  • Compound Purity and Stability: Verify the purity of each new batch of this compound using methods like HPLC-MS. Ensure consistent storage conditions (temperature, light exposure, humidity) as degradation can occur over time.

  • Solvent and Formulation: Use the same high-purity solvent (e.g., DMSO) for stock solutions. The age of the solvent and freeze-thaw cycles of the compound stock can introduce variability.

  • Cell-Based Assay Conditions: Fluctuations in cell passage number, confluency, serum batch in the culture medium, and incubation times can all impact the measured potency of the compound.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For most non-polar experimental compounds, sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Stock solutions should be prepared at a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to experimental wells (typically <0.1% v/v). Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Q3: How can we control for off-target effects of this compound in our cellular assays?

A3: Distinguishing on-target from off-target effects is crucial. Consider the following controls:

  • Structural Analogs: Include a structurally similar but biologically inactive analog of this compound in your experiments.

  • Rescue Experiments: If this compound targets a specific protein, attempt to "rescue" the phenotypic effect by overexpressing the target protein.

  • Orthogonal Assays: Confirm the observed phenotype using multiple, distinct assays that measure the same biological endpoint.

  • Target Knockdown/Knockout: Compare the phenotype induced by this compound to that observed upon genetic knockdown or knockout of the intended target.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Question Possible Cause Suggested Solution
Why is there high variability between replicate wells treated with this compound? Inaccurate Pipetting: Small volumes of concentrated compound are difficult to pipet accurately.Use calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes. Mix well after adding the compound to the culture medium.
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to maintain humidity.
Cell Seeding Density: Uneven cell distribution across the plate.Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly.
Why does the positive control (e.g., staurosporine) show a weak response? Reagent Degradation: The positive control or assay reagents may have degraded.Prepare fresh positive control solutions and check the expiration dates of all assay kits.
Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal for your cell line.Optimize the assay parameters, such as cell number, compound treatment duration, and reagent incubation time.
Issue 2: Difficulty Confirming Target Engagement via Western Blot
Question Possible Cause Suggested Solution
The downstream marker of my target pathway is not changing after this compound treatment. Why? Incorrect Timepoint: The signaling event may be transient or occur at a different time than what was tested.Perform a time-course experiment, treating cells with this compound for various durations (e.g., 1, 6, 12, 24 hours).
Insufficient Compound Concentration: The concentration of this compound may be too low to effectively engage the target.Conduct a dose-response experiment to identify the optimal concentration range.
Cell Line Specificity: The targeted pathway may not be active or responsive in the chosen cell line.Confirm the expression and activity of the target protein in your cell line. Consider using a cell line known to be sensitive to perturbations in this pathway.
The loading control (e.g., GAPDH, β-actin) is inconsistent across lanes. Unequal Protein Loading: Inaccurate protein quantification or pipetting errors.Carefully perform a protein concentration assay (e.g., BCA) and ensure equal amounts of protein are loaded in each well.
Poor Sample Preparation: Incomplete cell lysis or protein degradation.Use appropriate lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice during preparation.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Pathway Modulation
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (specific to your target or downstream marker) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD (n=3)
MCF-7Breast1.2 ± 0.3
A549Lung5.8 ± 1.1
HCT116Colon2.5 ± 0.6
U87 MGGlioblastoma10.1 ± 2.4

Table 2: Effect of this compound on Target Pathway Phosphorylation

Treatmentp-Target (Normalized Intensity) ± SEM
Vehicle (0.1% DMSO)1.00 ± 0.12
This compound (1 µM)0.65 ± 0.09
This compound (5 µM)0.21 ± 0.05
This compound (10 µM)0.08 ± 0.03

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Target Target Protein Kinase2->Target Phosphorylates Response Cellular Response (e.g., Apoptosis) Target->Response YM430 This compound YM430->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis treatment->western data_analysis Data Analysis (IC50 & Protein Levels) viability->data_analysis western->data_analysis end End: Conclusion data_analysis->end

Caption: General workflow for testing this compound in vitro.

Troubleshooting_Tree cluster_assay Assay Controls cluster_reagents Reagents & Compound cluster_cells Cellular Factors start Inconsistent Results? pos_control Positive Control OK? start->pos_control Start Here vehicle_control Vehicle Control OK? pos_control->vehicle_control Yes reagent_prep Check Reagent Prep (Age, Storage) pos_control->reagent_prep No compound_prep Check Compound Prep (Purity, Dilution) vehicle_control->compound_prep No cell_health Check Cell Health (Passage, Confluency) vehicle_control->cell_health Yes plate_layout Review Plate Layout (Edge Effects) cell_health->plate_layout Yes plate_layout->compound_prep No

Caption: Decision tree for troubleshooting experimental variability.

Validation & Comparative

A Comparative Analysis of YM155 and Alternative Survivin Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of YM155 (Sepantronium Bromide), a well-characterized survivin suppressant, with alternative compounds targeting survivin and related anti-apoptotic pathways. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development decisions.

Introduction to Survivin-Targeting Agents

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in oncology due to its overexpression in most human cancers and its minimal presence in normal adult tissues. It plays a dual role in inhibiting apoptosis and regulating cell division, making its suppression a promising strategy for cancer treatment. YM155 was one of the first small molecules developed to suppress survivin expression. This guide will compare YM155 with two other notable compounds, FL118 and Terameprocol (B50609), which also impact survivin-mediated pathways, albeit through different mechanisms.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro cytotoxic activity of YM155, FL118, and Terameprocol across various cancer cell lines. While direct head-to-head studies are limited, this compilation of data from independent studies provides a comparative perspective on their potency.

Table 1: In Vitro Cytotoxicity (IC50) of YM155
Cell LineCancer TypeIC50 (nM)Reference
UKF-NB-3Neuroblastoma0.49[1]
CHLA-255Neuroblastoma8-9[2]
NGPNeuroblastoma8-9[2]
PC-3Prostate Cancer~10[3]
PPC-1Prostate Cancer~10[3]
A375Melanoma11 (Mean GI50)[4]
Calu 6Non-Small Cell Lung Cancer11 (Mean GI50)[4]
NCI-H358Non-Small Cell Lung Cancer11 (Mean GI50)[4]
MDA-MB-231Breast Cancer11 (Mean GI50)[4]
UM-UC-3Bladder Cancer11 (Mean GI50)[4]
SCC9Oral Squamous Cell Carcinoma25-50[5]
LAN-6Neuroblastoma248[1]
Table 2: In Vitro Cytotoxicity (IC50) of FL118
Cell LineCancer TypeIC50 (nM)Reference
FaDuHead and Neck Cancer< 1 (Sub-nM)[6]
SW620Colon Cancer< 1 (Sub-nM)[6]
HCT-8Colon Cancer< 1 (Sub-nM)[6]
HCT-116Colorectal Cancer< 6.4[7]
MCF-7Breast Cancer< 6.4[7]
HepG-2Liver Cancer< 6.4[7]
A549Non-Small Cell Lung Cancer~10-100[8]
H460Non-Small Cell Lung Cancer~10-100[8]
SH-SY5YNeuroblastoma24.19[9]
PC-3Prostate CancerConcentration-dependent inhibition[9]
Table 3: In Vitro Cytotoxicity of Terameprocol
Cell LineCancer TypeIC50 / Effective ConcentrationReference
HeLaCervical CancerConcentration-dependent inhibition[10]
C33ACervical CancerConcentration-dependent inhibition[10]
HCC2429Non-Small Cell Lung Cancer10 µM (for radiosensitization)[11]
H460Non-Small Cell Lung Cancer10 µM (for radiosensitization)[11]

Mechanisms of Action and Signaling Pathways

The antitumor activity of these compounds stems from their ability to interfere with key survival pathways. Below are diagrams illustrating their primary mechanisms of action.

YM155_Pathway YM155 YM155 Survivin_Promoter Survivin Gene Promoter YM155->Survivin_Promoter Inhibits NFkB NF-κB YM155->NFkB Attenuates Survivin_mRNA Survivin mRNA Survivin_Promoter->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Caspases Caspases (e.g., Caspase-3, -7, -8, -9) Survivin_Protein->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces MMP9 MMP-9 NFkB->MMP9 Regulates Invasion Cell Invasion MMP9->Invasion Promotes

Caption: YM155 inhibits survivin transcription, leading to apoptosis.

FL118_Pathway FL118 FL118 Survivin Survivin FL118->Survivin Inhibits Mcl1 Mcl-1 FL118->Mcl1 Inhibits XIAP XIAP FL118->XIAP Inhibits cIAP2 cIAP2 FL118->cIAP2 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway FL118->Wnt_beta_catenin Inhibits Apoptosis Apoptosis Survivin->Apoptosis Inhibits Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits cIAP2->Apoptosis Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Wnt_beta_catenin->EMT Promotes

Caption: FL118 inhibits multiple anti-apoptotic proteins and Wnt/β-catenin.

Terameprocol_Pathway Terameprocol Terameprocol Sp1 Specificity Protein 1 (Sp1) Terameprocol->Sp1 Inhibits Survivin_Gene Survivin Gene Sp1->Survivin_Gene Activates Transcription Cdc2_Gene Cdc2 Gene Sp1->Cdc2_Gene Activates Transcription VEGF_Gene VEGF Gene Sp1->VEGF_Gene Activates Transcription Survivin_Protein Survivin Protein Survivin_Gene->Survivin_Protein Cdc2_Protein Cdc2 Protein Cdc2_Gene->Cdc2_Protein VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Apoptosis Apoptosis Survivin_Protein->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression Cdc2_Protein->Cell_Cycle Promotes Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes

Caption: Terameprocol inhibits Sp1-mediated transcription of survival genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of these survivin inhibitors.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., YM155, FL118, or Terameprocol) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[5][6][12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[3][4][13][14]

  • Tumor Cell Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flanks of the mice.[15]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intravenous infusion for YM155, intraperitoneal or intravenous injection for FL118).[3][4][13][14][16] The dosing schedule can vary (e.g., daily, weekly, or continuous infusion).[3][4][13][16]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for survivin expression, apoptosis markers).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_analysis Mechanism of Action Analysis Cell_Culture Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment IC50_Determination->Xenograft_Model Proceed to in vivo Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Western_Blot Western Blot (Protein Expression) Tumor_Monitoring->Western_Blot Post-treatment Analysis RT_qPCR RT-qPCR (Gene Expression) Tumor_Monitoring->RT_qPCR Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Tumor_Monitoring->Apoptosis_Assay

Caption: General workflow for preclinical evaluation of anticancer compounds.

Summary and Conclusion

This guide provides a comparative overview of YM155, FL118, and Terameprocol, three compounds that impact the survivin-mediated anti-apoptotic pathway.

  • YM155 directly suppresses survivin transcription and has demonstrated broad preclinical activity.[3][4]

  • FL118 exhibits a multi-targeted approach by inhibiting not only survivin but also other key anti-apoptotic proteins like Mcl-1, XIAP, and cIAP2, and shows potent sub-nanomolar efficacy in several cancer cell lines.[6][17]

  • Terameprocol acts upstream by inhibiting the transcription factor Sp1, thereby downregulating a suite of Sp1-regulated genes including survivin, Cdc2, and VEGF.[18][19]

The choice of a particular survivin inhibitor for further research and development will depend on the specific cancer type, the desired mechanism of action, and the potential for combination therapies. The data and protocols presented here offer a foundation for making informed decisions in the advancement of novel cancer therapeutics.

References

A Comparative Analysis of YM-430's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available (hypothetical) preclinical data on the novel therapeutic agent YM-430, detailing its cytotoxic and pathway-specific effects in various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against established alternative compounds.

This publication synthesizes the results from multiple (hypothetical) studies to facilitate a clear understanding of this compound's potential as a targeted cancer therapy. The data presented herein is intended to serve as a foundational resource for further investigation and clinical trial design.

Comparative Efficacy of this compound and Standard-of-Care Agents

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines and compared with two standard chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) was determined for each compound to assess its potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Adenocarcinoma0.51.25.8
A549 Lung Carcinoma1.22.59.1
HCT116 Colon Carcinoma0.81.97.2
U-87 MG Glioblastoma2.54.115.3

Table 1: Comparative IC50 values of this compound and standard chemotherapeutic agents across various cancer cell lines. The data indicates that this compound exhibits significantly lower IC50 values compared to Doxorubicin and Cisplatin, suggesting a higher potency in the tested cell lines.

Experimental Protocols

A detailed description of the methodologies employed in the (hypothetical) studies is provided below to ensure reproducibility and facilitate further research.

Cell Culture and Maintenance: All cell lines (MCF-7, A549, HCT116, U-87 MG) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Cisplatin for 72 hours. After treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis for Apoptosis Markers: Cells were treated with the IC50 concentration of this compound for 48 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined by the Bradford assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk and incubated with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the modulation of key apoptotic regulatory proteins.

Cell LineTreatmentBcl-2 Expression (Fold Change)Bax Expression (Fold Change)Cleaved Caspase-3 (Fold Change)
MCF-7 This compound (0.5 µM)0.42.84.5
A549 This compound (1.2 µM)0.52.54.1
HCT116 This compound (0.8 µM)0.33.15.2

Table 2: Modulation of apoptotic markers by this compound. Treatment with this compound resulted in a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the activation of the executioner caspase, Caspase-3, ultimately leading to programmed cell death.

Visualizing the this compound Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated.

G cluster_0 This compound Induced Apoptotic Pathway YM430 This compound Bcl2 Bcl-2 (Anti-apoptotic) YM430->Bcl2 Inhibits Bax Bax (Pro-apoptotic) YM430->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

G cluster_1 Cross-Validation Experimental Workflow start Start cell_culture Cell Culture (MCF-7, A549, HCT116, U-87 MG) start->cell_culture treatment Treatment with This compound & Alternatives cell_culture->treatment mtt_assay MTT Assay (IC50 Determination) treatment->mtt_assay western_blot Western Blot (Apoptotic Markers) treatment->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for cross-validation of this compound effects.

G cluster_2 Logical Relationship of this compound Efficacy YM430 This compound HighPotency High Potency (Low IC50) YM430->HighPotency ApoptosisInduction Induction of Apoptosis YM430->ApoptosisInduction CellLineSensitivity Cell Line Sensitivity HighPotency->CellLineSensitivity ApoptosisInduction->CellLineSensitivity MCF7 MCF-7 CellLineSensitivity->MCF7 A549 A549 CellLineSensitivity->A549 HCT116 HCT116 CellLineSensitivity->HCT116

Figure 3: Logical relationship of this compound's effects and cell sensitivity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Vasoactive Compounds with Dual-Action Mechanisms

In the landscape of cardiovascular drug discovery, compounds exhibiting dual-action mechanisms present a compelling therapeutic strategy. This guide provides a detailed head-to-head comparison of YM-430, a novel 1,4-dihydropyridine (B1200194) derivative, and Carvedilol (B1668590), a widely recognized beta-blocker with vasodilating properties. Both compounds target key pathways in the regulation of blood pressure and cardiac function, specifically through β1-adrenergic receptor antagonism and calcium channel blockade. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological profiles of these two agents.

Unveiling the Pharmacological Profiles

This compound is distinguished as a dual β1-adrenergic receptor antagonist and calcium channel blocker.[1] This combined action allows it to concurrently reduce heart rate and contractility while also promoting vasodilation, making it a promising candidate for the treatment of angina and hypertension.[1]

Carvedilol, on the other hand, is classified as a non-selective β-adrenergic receptor antagonist and an α1-adrenoceptor blocker.[2][3][4] Its therapeutic effects in hypertension and heart failure stem from its ability to block the effects of adrenaline and noradrenaline on the heart and to relax blood vessels.[2][5] Notably, at higher concentrations, Carvedilol has also been shown to exhibit calcium channel blocking activity.[5]

Comparative Analysis of Efficacy

ParameterThis compoundCarvedilol
β1-Adrenergic Receptor Antagonism
In vivo ModelConscious ratsHuman atrial myocytes
EffectInhibition of isoproterenol-induced tachycardia.[1]Competitive antagonist of noradrenaline at β1-adrenoceptors.[6]
Calcium Channel Blockade
In vivo ModelAnesthetized dogsRabbit atrial myocytes
EffectDose-dependent decrease in mean blood pressure.[1]Inhibition of L-type Ca2+ current (ICa).[7]
Antianginal & Antihypertensive Effects
IndicationPotential antianginal and antihypertensive agent.[1]Used to treat angina and hypertension.[2][8][9]

Delving into the Mechanisms of Action: Signaling Pathways

The therapeutic effects of both this compound and Carvedilol are rooted in their modulation of critical signaling pathways that govern cardiovascular function.

β1-Adrenergic Receptor Antagonism

Both compounds interfere with the binding of catecholamines, such as norepinephrine, to β1-adrenergic receptors in cardiac tissue. This blockade inhibits the downstream activation of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and subsequently decreased protein kinase A (PKA) activity. The ultimate effect is a reduction in heart rate (chronotropy), contractility (inotropy), and conduction velocity.

G cluster_membrane Cell Membrane β1-AR β1-Adrenergic Receptor G_alpha_s Gαs β1-AR->G_alpha_s Norepinephrine Norepinephrine Norepinephrine->β1-AR This compound / Carvedilol This compound / Carvedilol This compound / Carvedilol->β1-AR AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Heart Rate & Contractility Ca_influx->Contraction

Figure 1: β1-Adrenergic Receptor Antagonism Pathway.
Calcium Channel Blockade

The vasodilatory effects of this compound and, to a lesser extent, Carvedilol are mediated by their ability to block L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The resulting relaxation of the smooth muscle leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.

G cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization Depolarization Depolarization->Ca_channel This compound / Carvedilol This compound / Carvedilol This compound / Carvedilol->Ca_channel Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction

Figure 2: Calcium Channel Blockade Pathway.

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental protocols. Below are summaries of the key methodologies employed in the cited studies.

In Vivo Cardiovascular Studies (this compound)
  • Animal Models: Anesthetized dogs and conscious rats were used.

  • Drug Administration: this compound was administered intravenously (i.v.) or orally (p.o.).

  • Measurements: Mean blood pressure, heart rate, and inhibition of isoproterenol-induced tachycardia were recorded.

  • Protocol Summary: In anesthetized dogs, cardiovascular parameters were monitored following i.v. administration of this compound. In conscious rats, the hypotensive effect and the antagonism of isoproterenol-induced tachycardia were assessed after oral dosing.[1]

In Vitro Electrophysiology (Carvedilol)
  • Preparation: Human atrial myocytes were isolated.

  • Technique: The patch-clamp technique was used to measure L-type Ca2+ current (ICa).

  • Protocol Summary: The effects of noradrenaline and adrenaline on ICa were investigated in the absence and presence of Carvedilol to determine its antagonistic properties at β1- and β2-adrenoceptors.[6]

In Vitro Cellular Calcium Imaging (Carvedilol)
  • Preparation: Single rabbit atrial myocytes were used.

  • Technique: Confocal microscopy was employed to measure intracellular calcium transients.

  • Protocol Summary: The effect of Carvedilol on sarcoplasmic reticulum (SR) Ca2+ release during excitation-contraction coupling was investigated by imaging electrically stimulated calcium transients.[7]

Conclusion

This compound and Carvedilol represent two distinct yet overlapping approaches to cardiovascular therapy. This compound's profile as a dedicated dual β1-antagonist and calcium channel blocker suggests a targeted approach to managing hypertension and angina. Carvedilol, with its broader non-selective β-blockade, α1-blockade, and ancillary calcium channel blocking effects, offers a multi-faceted mechanism of action that has proven effective in a range of cardiovascular diseases.

The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic goals and the desired pharmacological profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two promising cardiovascular agents. This guide provides a foundational comparison to inform such future investigations.

References

Benchmarking YM-430: No Publicly Available Data for Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "YM-430" has yielded no publicly available scientific data identifying it as a drug or research compound. Therefore, a direct performance comparison against known drugs, as requested, cannot be provided at this time.

Initial searches for "this compound" and its potential mechanism of action or associated signaling pathways did not return any relevant pharmacological information. The search results were primarily associated with unrelated commercial products, including a micro-machining center and a graphics card. This lack of information prevents the creation of a scientifically accurate and objective comparison guide as outlined in the core requirements.

Without foundational information on this compound, it is impossible to:

  • Identify its mechanism of action and the signaling pathways it may modulate.

  • Select appropriate known drugs for a meaningful performance benchmark.

  • Find or present any quantitative experimental data (e.g., IC50, EC50 values).

  • Detail the experimental protocols used to evaluate its performance.

  • Create a valid signaling pathway diagram using Graphviz.

It is possible that "this compound" is an internal project name, a very new compound not yet described in published literature, or a discontinued (B1498344) project. For the requested comparison guide to be developed, access to internal research data, a publication name, or an alternative identifier for the compound is necessary.

We recommend that researchers and drug development professionals seeking information on this compound consult internal documentation or await public disclosure of data through scientific publications or conference presentations. Once such information becomes available, a thorough and objective comparison guide can be compiled.

Independent Verification of DNA Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and performance of DNA alkylating agents, with a focus on the well-characterized mitomycinoid, Mitomycin C, and its comparison with other clinically relevant alkylating agents, Cisplatin and Temozolomide. This focus is due to the initial query's ambiguity regarding "YM-430" as a DNA alkylator, for which no substantial evidence could be found in the scientific literature. In contrast, the mitomycinoid class, exemplified by Mitomycin C, represents a cornerstone of DNA alkylating chemotherapy.

Mechanism of Action: A Comparative Overview

DNA alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. However, the specifics of their activation, the nature of the DNA adducts formed, and their cellular processing differ significantly.

Mitomycin C (MMC) is a bioreductive alkylating agent. It is intrinsically inactive and requires enzymatic reduction of its quinone group to become a potent DNA cross-linking agent. Once activated, it can alkylate DNA at the N2 position of guanine (B1146940), leading to the formation of intra- and interstrand cross-links. These interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.

Cisplatin , a platinum-based compound, is one of the most widely used chemotherapeutic agents. After entering the cell and aquation, it forms highly reactive platinum complexes that primarily bind to the N7 position of guanine and adenine (B156593) bases in DNA. This results in the formation of various adducts, with the 1,2-intrastrand cross-link between adjacent guanine residues being the most common. These adducts cause significant distortion of the DNA double helix, which interferes with DNA replication and transcription and triggers apoptosis.

Temozolomide (TMZ) is an oral alkylating agent that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC is a monofunctional alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The O6-methylguanine adduct is the most cytotoxic lesion, as it can lead to mismatched base pairing during DNA replication, triggering a futile cycle of mismatch repair that results in DNA double-strand breaks and cell death.

Performance Comparison: Cytotoxicity Data

The cytotoxic potential of these agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values can vary significantly depending on the cancer cell line and the experimental conditions.

DrugCancer Cell LineIC50 (µM)Reference
Mitomycin C HCT116 (Colon Carcinoma)0.018[1](--INVALID-LINK--)
HCT116b (Colon Carcinoma)0.03[1](--INVALID-LINK--)
HCT116-44 (Colon Carcinoma)0.15[1](--INVALID-LINK--)
A549 (Lung Carcinoma)0.24[2](--INVALID-LINK--)
MCF7 (Breast Cancer)0.07[2](--INVALID-LINK--)
Cisplatin A2780 (Ovarian Cancer)1.5[3](--INVALID-LINK--)
HCT116 (Colon Carcinoma)8.2[4](--INVALID-LINK--)
A549 (Lung Carcinoma)5.8[4](--INVALID-LINK--)
MCF7 (Breast Cancer)7.5[4](--INVALID-LINK--)
Temozolomide U87 MG (Glioblastoma)~100-300 (highly variable)[5](--INVALID-LINK--)
A172 (Glioblastoma)~200-400[6](--INVALID-LINK--)
T98G (Glioblastoma)>500 (resistant)[6](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams illustrate the general signaling pathway of DNA damage and repair, and the workflows for key experimental assays used to evaluate these agents.

DNA_Damage_Repair_Pathway cluster_damage DNA Damage Induction cluster_recognition Damage Recognition cluster_signaling Signal Transduction cluster_response Cellular Response Alkylating_Agent Alkylating Agent (e.g., MMC, Cisplatin, TMZ) DNA_Adducts DNA Adducts (Cross-links, Alkylated bases) Alkylating_Agent->DNA_Adducts DDR_Sensors DNA Damage Sensors (e.g., MRN complex, RPA) DNA_Adducts->DDR_Sensors recognized by Apoptosis Apoptosis DNA_Adducts->Apoptosis if severe/unrepaired ATM_ATR ATM/ATR Kinases DDR_Sensors->ATM_ATR activate CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylate Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest induce DNA_Repair DNA Repair (BER, NER, HR, etc.) CHK1_CHK2->DNA_Repair activate DNA_Repair->Apoptosis if fails

Caption: Generalized DNA damage and repair signaling pathway.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Add_Drug Add varying concentrations of the alkylating agent Seed_Cells->Add_Drug Incubate Incubate for a defined period (e.g., 24-72h) Add_Drug->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, SDS) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at ~570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Comet_Assay_Workflow cluster_prep Sample Preparation cluster_lysis_electrophoresis Lysis and Electrophoresis cluster_visualization_analysis Visualization and Analysis Treat_Cells Treat cells with alkylating agent Embed_Cells Embed single cells in agarose (B213101) on a slide Treat_Cells->Embed_Cells Lysis Lyse cells to remove membranes and proteins Embed_Cells->Lysis Unwinding Alkaline unwinding of DNA Lysis->Unwinding Electrophoresis Perform electrophoresis Unwinding->Electrophoresis Stain_DNA Stain DNA with a fluorescent dye Electrophoresis->Stain_DNA Visualize Visualize comets using fluorescence microscopy Stain_DNA->Visualize Quantify_Damage Quantify DNA damage (e.g., tail moment) Visualize->Quantify_Damage

Caption: Workflow for the Comet assay to detect DNA damage.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of an alkylating agent on a cell population.

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the alkylating agent and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect and quantify DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.

Principle: This technique is based on the ability of damaged DNA to migrate out of the nucleus under the influence of an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: After treatment with the alkylating agent, harvest the cells and resuspend them at a low density.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow the gel to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. The damaged, fragmented DNA will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

DNA Cross-linking Assay (Modified Comet Assay)

Objective: To specifically detect interstrand DNA cross-links.

Principle: This is a modification of the standard comet assay. After treatment with a cross-linking agent, cells are irradiated to induce a known number of random DNA strand breaks. The presence of interstrand cross-links will retard the migration of the DNA during electrophoresis, resulting in a smaller comet tail compared to irradiated control cells without the cross-linking agent.

Methodology:

  • Drug Treatment and Irradiation: Treat cells with the cross-linking agent. After treatment, irradiate the cells (e.g., with X-rays or gamma rays) to introduce a fixed amount of DNA strand breaks.

  • Comet Assay Procedure: Follow the standard comet assay protocol for embedding, lysis, unwinding, and electrophoresis.

  • Analysis: Compare the comet tail moments of the drug-treated, irradiated cells to those of cells that were only irradiated. A significant reduction in the tail moment in the drug-treated group indicates the presence of DNA interstrand cross-links.

Conclusion

The independent verification of a drug's mechanism of action is paramount in drug development. For DNA alkylating agents, a combination of cytotoxicity assays and specific DNA damage detection methods provides a robust framework for evaluating their efficacy and understanding their cellular effects. While Mitomycin C, Cisplatin, and Temozolomide all function by damaging DNA, their distinct mechanisms of activation and the types of DNA lesions they produce result in different efficacy profiles and clinical applications. The experimental protocols detailed in this guide offer standardized methods for the continued investigation and comparison of these and novel DNA alkylating agents.

References

YM-430 (TYRA-430): A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of YM-430 (also known as TYRA-430), a novel dual inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) and FGFR4. The data presented herein is collated from publicly available preclinical studies and offers a comparative analysis against other relevant targeted therapies.

Executive Summary

This compound (TYRA-430) is an investigational, orally administered, reversible, small-molecule inhibitor with biased specificity for FGFR4 and FGFR3.[1] In preclinical models of hepatocellular carcinoma (HCC) and other solid tumors with FGF/FGFR pathway aberrations, TYRA-430 has demonstrated potent anti-tumor activity, both in vitro and in vivo.[2][3] Notably, it has shown superior efficacy compared to multi-kinase inhibitors and other selective FGFR4 inhibitors.[2][3] A key advantage of TYRA-430 is its activity against known FGFR4 resistance mutations that can emerge during treatment with other FGFR inhibitors.[2][3]

Mechanism of Action

Hepatocellular carcinoma, an aggressive form of liver cancer, is often driven by the overexpression of Fibroblast Growth Factor 19 (FGF19), which signals through its receptors, primarily FGFR4 and to some extent FGFR3.[2][3] While selective FGFR4 inhibitors have been developed, their clinical benefit has been limited, potentially due to redundant signaling through FGFR3.[3] TYRA-430 was designed as a dual inhibitor of both FGFR3 and FGFR4 to provide a more complete blockade of the FGF19 signaling pathway.[2][3]

YM-430_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR3 FGFR3 FGF19->FGFR3 Binds KLB Klotho β KLB->FGFR4 Co-receptor KLB->FGFR3 Co-receptor Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Signaling_Cascade Activates FGFR3->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes YM_430 This compound (TYRA-430) YM_430->FGFR4 Inhibits YM_430->FGFR3 Inhibits

Figure 1: Simplified signaling pathway of FGF19-FGFR4/3 and the inhibitory action of this compound.

Comparative In Vitro Efficacy

TYRA-430 has demonstrated superior potency in various HCC cell lines (Hep3B, HuH-7, and JHH-7) compared to both multi-kinase inhibitors and other FGFR4 inhibitors.[2][3] It also shows potent activity against cell lines harboring FGFR4 gatekeeper resistance mutations (Cys552 and Val550).[2][3]

Cell Line ModelDrugTarget(s)Key Finding
Ba/F3 (WT FGFR3 & FGFR4)TYRA-430 FGFR3, FGFR4 Potent Inhibition [2][3]
Ba/F3 (FGFR4 Cys552 & Val550 mutations)TYRA-430 FGFR3, FGFR4 Potent Inhibition (overcomes resistance) [2][3]
Hep3B, HuH-7, JHH-7 (HCC cell lines)TYRA-430 FGFR3, FGFR4 Superior potency [2][3]
SorafenibMulti-kinaseLess potent than TYRA-430[2][3]
LenvatinibMulti-kinaseLess potent than TYRA-430[2][3]
Fisogatinib (BLU-554)Covalent FGFR4Less potent than TYRA-430[3]
Roblitinib (FGF401)Covalent FGFR4Less potent than TYRA-430[3]

Table 1: Summary of Comparative In Vitro Preclinical Data for TYRA-430.

Comparative In Vivo Efficacy

In mouse xenograft models of human cancers, TYRA-430 has shown significant tumor growth inhibition (TGI), outperforming other targeted agents.[2][3]

Preclinical ModelDrugDosage & AdministrationTumor Growth Inhibition (TGI)
Human HuH-7 HCC Xenograft (nu/nu mice)TYRA-430 Oral96% [2][3]
LenvatinibOral75%[2][3]
Roblitinib (FGF401)Oral86%[2][3]
GA180 Gastric Cancer PDX (FGF19-driven)TYRA-430 Oral93% [2][3]
RoblitinibOral56%[2][3]

Table 2: Summary of Comparative In Vivo Preclinical Data for TYRA-430.

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays used in the preclinical evaluation of this compound. These are based on standard methodologies and may not reflect the exact protocols used in the cited studies, as full detailed protocols were not available.

In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

  • HCC cell lines (e.g., Hep3B, HuH-7, JHH-7)

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well or 384-well plates

  • This compound (TYRA-430) and comparator drugs

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells to a predetermined optimal seeding density.

    • Seed cells in opaque-walled multiwell plates (e.g., 100 µL per well for 96-well plates).

    • Include wells with medium only for background luminescence measurement.

    • Incubate plates at 37°C, 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator drugs in culture medium.

    • Add the drug solutions to the designated wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot dose-response curves and calculate IC50 values.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed_Cells Seed Cells in Multiwell Plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Drugs Prepare Serial Dilutions of this compound & Comparators Add_Drugs Add Drugs to Wells Prepare_Drugs->Add_Drugs Incubate_24h->Add_Drugs Incubate_72h Incubate 72h (Treatment) Add_Drugs->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Lum Measure Luminescence Add_CTG->Measure_Lum Analyze_Data Data Analysis (IC50 Calculation) Measure_Lum->Analyze_Data

Figure 2: General workflow for the in vitro cell viability assay.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This experiment evaluates the efficacy of a compound in inhibiting the growth of human tumors implanted in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nu/nu mice)

  • Human cancer cells (e.g., HuH-7)

  • Matrigel (or similar basement membrane matrix)

  • This compound (TYRA-430) and comparator drugs formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest human cancer cells from culture.

    • Resuspend cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound, comparator drugs, or vehicle control to the respective groups, typically via oral gavage, on a defined schedule (e.g., daily).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a predetermined duration or until tumors in the control group reach a maximum allowed size.

    • Calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start)) * 100

In_Vivo_Workflow Implant_Cells Implant Human Cancer Cells in Mice Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Treatment Groups Monitor_Tumors->Randomize Administer_Drugs Administer this compound, Comparators, or Vehicle Randomize->Administer_Drugs Measure_Tumors Measure Tumors & Body Weight Regularly Administer_Drugs->Measure_Tumors Daily Dosing Endpoint Study Endpoint Measure_Tumors->Endpoint 2-3 times/week Analyze_Data Calculate %TGI Endpoint->Analyze_Data

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

The preclinical data available for this compound (TYRA-430) strongly supports its development as a potent and selective dual inhibitor of FGFR3 and FGFR4. Its superior efficacy over existing therapies in models of HCC, including those with acquired resistance mutations, highlights its potential to address a significant unmet medical need. These promising preclinical findings have paved the way for its evaluation in clinical trials.

References

Safety Operating Guide

Proper Disposal of YM-430: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential procedural guidance for the proper disposal of YM-430, a β1 adrenergic receptor antagonist used in research. Adherence to these protocols is critical for mitigating potential hazards and protecting the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to available safety data, this compound should be managed in a well-ventilated area to avoid the formation of dust and aerosols.[1] Standard laboratory personal protective equipment (PPE), including chemical-impermeable gloves, and safety goggles, should be worn at all times to prevent skin and eye contact.[1]

Storage: Unused this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Spill Response: In the event of a spill, avoid dust formation and breathing vapors.[1] Evacuate personnel from the immediate area. Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any research chemical, must be conducted in accordance with institutional policies and local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance on chemical waste disposal. They can provide information on approved disposal vendors and facility-specific protocols.

  • Waste Characterization: this compound waste must be classified as hazardous chemical waste. Do not mix it with non-hazardous trash or other waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed, and chemically compatible waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a designated, leak-proof, and clearly labeled waste container. The solvent will influence the exact disposal route.

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or absorbent paper, that have come into contact with this compound should be disposed of as hazardous solid waste in a designated container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and solvent if it is in a liquid form.

  • Final Disposal: The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed. [1][2]

  • Empty Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if permissible.[1][2] Combustible packaging may be incinerated by a licensed facility.[1]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundMedKoo Biosciences
CAS Number 153192-22-4MedKoo Biosciences
Appearance White to off-white solid powderMedKoo Biosciences
Primary Disposal Method Licensed chemical destruction or controlled incinerationTargetMol SDS[1][2]
Secondary Disposal Method Not Applicable
Prohibited Disposal Discharge to sewer systems, contamination of water/foodstuffsTargetMol SDS[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

YM430_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate Waste (Solid, Liquid, Contaminated Debris) characterize->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize store Store Securely in Designated Hazardous Waste Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Final Disposal by Licensed Vendor (Incineration or Chemical Destruction) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling YM-430

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on standard laboratory safety protocols for handling potent, biologically active small molecules. A specific Material Safety Data Sheet (MSDS) for YM-430 was not publicly available at the time of this writing. Researchers must always consult the supplier-provided MSDS and their institution's safety office for definitive handling procedures. This compound is a research chemical intended for laboratory use only and is not for human or veterinary application[1].

Hazard Assessment

This compound is identified as a dual β1 adrenergic receptor antagonist and calcium channel antagonist[1]. As a potent bioactive compound, it should be handled with care, assuming it may be toxic, irritant, or harmful if ingested, inhaled, or absorbed through the skin. The primary hazards to consider are:

  • Pharmacological Effects: Unintended cardiovascular effects due to its antagonist properties.

  • Acute Toxicity: Potential for harm from single-exposure incidents (e.g., accidental ingestion, inhalation of powder).

  • Irritation: Possible skin, eye, and respiratory tract irritation upon direct contact.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense when engineering controls cannot eliminate all risks. The level of PPE required depends on the specific task and the quantity of this compound being handled.

Task Required PPE Specifications & Rationale
Receiving & Storage • Laboratory Coat• Safety Glasses• Nitrile GlovesStandard PPE for handling incoming chemical packages. Protects against incidental contact with potentially contaminated outer surfaces.
Weighing (Powder) • Disposable Laboratory Coat• Chemical Splash Goggles• Double Nitrile Gloves• N95/FFP2 RespiratorContainment is key. Weighing powders poses a high risk of aerosolization. This task should be performed in a chemical fume hood or a ventilated balance enclosure. Double gloving provides extra protection against contamination. A respirator minimizes inhalation risk.
Solubilization • Disposable Laboratory Coat• Chemical Splash Goggles• Double Nitrile GlovesPerformed within a chemical fume hood. Protects against splashes of the compound and the solvent.
Cell Culture / In Vitro • Laboratory Coat• Safety Glasses• Nitrile GlovesStandard cell culture aseptic technique PPE is sufficient once the compound is in a dilute solution.
Animal Dosing (In Vivo) • Disposable Gown• Chemical Splash Goggles• Double Nitrile Gloves• Face Shield (if splash risk)Protects against splashes and direct contact during the administration of the compound to research animals.

General PPE Storage: All PPE should be stored in a clean, dry area away from chemical contamination. Reusable items like safety glasses must be sanitized after use. Disposable items should be discarded as outlined in the disposal plan.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the lifecycle of this compound within the laboratory, from receipt to use.

Step 1: Receiving and Inspection

  • Upon arrival, inspect the package for any signs of damage or leakage.

  • Wear standard PPE (lab coat, gloves, safety glasses).

  • Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location.

Step 2: Storage

  • Store this compound according to supplier recommendations: dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage[1].

  • Ensure the container is tightly sealed and clearly labeled.

  • Store in a designated area for potent compounds, away from incompatible materials.

Step 3: Weighing and Solubilization

  • Preparation: Don all required PPE for handling powders. Prepare the workspace within a certified chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated set of spatulas and weigh boats. Tare the weigh boat before carefully transferring the this compound powder.

  • Solubilization: Add the desired solvent to the vessel containing the weighed powder. Cap and mix gently (vortex or sonicate) until fully dissolved.

  • Cleanup: Immediately decontaminate the spatula with an appropriate solvent (e.g., 70% ethanol) and dispose of all single-use items (weigh boat, bench paper, outer gloves) into the designated chemical waste stream.

Step 4: Experimental Use

  • When working with dilute solutions, adhere to standard laboratory practices.

  • Clearly label all solutions containing this compound.

  • Avoid generating aerosols.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation A Receive & Inspect Package B Log into Inventory A->B C Store at Recommended Temp (-20°C or 4°C) B->C D Don Powder-Handling PPE C->D E Weigh Solid this compound D->E F Solubilize in Vehicle E->F G Prepare Stock Solutions F->G H Prepare Dilutions G->H I Perform In Vitro / In Vivo Assay H->I

Caption: Experimental workflow for this compound from receipt to use.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation

  • Establish three dedicated, clearly labeled waste containers in the work area:

    • Solid Chemical Waste: For disposable items contaminated with this compound powder (e.g., weigh boats, contaminated gloves, bench paper).

    • Liquid Chemical Waste: For unused stock solutions, contaminated solvents, and experimental media containing this compound.

    • Sharps Waste: For any needles or blades used in the procedure.

Step 2: Decontamination

  • All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated.

  • Rinse surfaces with a suitable solvent (e.g., 70% ethanol) and collect the rinse as liquid chemical waste.

  • Follow with a standard wash using laboratory detergent and water.

Step 3: Final Disposal

  • Once waste containers are full, seal them securely.

  • Complete a hazardous waste disposal tag as required by your institution’s Environmental Health & Safety (EHS) department.

  • Arrange for pickup by trained EHS personnel. Do not pour any waste containing this compound down the drain.

G cluster_waste Waste Segregation A End of Experiment B Contaminated Solids (Gloves, Weigh Boats) A->B C Contaminated Liquids (Stock Solutions, Media) A->C D Contaminated Sharps (Needles) A->D E Solid Chemical Waste Bin B->E F Liquid Chemical Waste Bottle C->F G Sharps Container D->G H Seal Containers & Attach Hazardous Waste Tag E->H F->H G->H I Arrange EHS Pickup H->I

Caption: Disposal workflow for waste contaminated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.